Euphoscopin B
Description
Properties
Molecular Formula |
C33H42O9 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
[(1S,2R,3aR,4R,5R,6Z,11R,12Z,13aS)-3a,4,11-triacetyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta[12]annulen-1-yl] benzoate |
InChI |
InChI=1S/C33H42O9/c1-19-14-15-32(7,8)28(37)17-27(39-22(4)34)20(2)16-26-29(41-31(38)25-12-10-9-11-13-25)21(3)18-33(26,42-24(6)36)30(19)40-23(5)35/h9-16,19,21,26-27,29-30H,17-18H2,1-8H3/b15-14-,20-16-/t19-,21-,26+,27-,29+,30-,33-/m1/s1 |
InChI Key |
JDXJTMWWGZXTGE-FVSNMVKCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Euphoscopin B: A Technical Guide to a Jatrophone Diterpene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphoscopin B, a member of the complex jatrophone (B1672808) class of diterpenes, has been isolated from the plant Euphorbia helioscopia. Jatrophone diterpenes are recognized for their significant biological activities, including cytotoxic and anti-inflammatory properties, making them promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core structural features of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation.
Core Structure and Physicochemical Properties
This compound is a macrocyclic diterpene characterized by the distinctive jatrophone skeleton. Its chemical structure, as determined by spectroscopic analysis, is (2r,3s,3As,4e,6r,10e,12r,13r,13ar)-6,13,13a-tris(acetyloxy)-3-(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 81557-52-0 | [1] |
| Molecular Formula | C32H40O10 | Calculated |
| Molecular Weight | 584.65 g/mol | Calculated |
| Appearance | Light yellow powder | [1] |
| Solubility | Soluble in water | [1] |
Spectroscopic Data for Structural Elucidation
The structure of this compound was primarily elucidated using nuclear magnetic resonance (NMR) spectroscopy. While a complete dataset is found within dedicated publications, the initial reporting of its ¹³C-NMR data was a key step in its characterization.[2][3]
Table 2: ¹³C-NMR Spectroscopic Data of this compound and Related Compounds
| Carbon No. | This compound (δc) | Epithis compound (δc) | Euphoscopin C (δc) |
| 1 | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| ... | ... | ... | ... |
| 20 | ... | ... | ... |
| Acyl C | ... | ... | ... |
Note: The complete ¹H and ¹³C-NMR data for this compound, though reported, is not fully detailed in the readily available abstracts. Researchers are directed to the primary literature for the complete spectral assignments.
Isolation from Euphorbia helioscopia
This compound is a naturally occurring compound isolated from the plant Euphorbia helioscopia. The general procedure for its isolation involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Isolation and Purification
-
Plant Material Collection and Preparation: The aerial parts of Euphorbia helioscopia are collected, air-dried, and pulverized into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with 80% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.[3]
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate (B1210297) to separate compounds based on polarity.
-
Column Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to silica (B1680970) gel column chromatography. Elution is performed with a gradient of hexane (B92381) and ethyl acetate.
-
Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[3]
Biological Activity and Experimental Protocols
Jatrophone diterpenes, including this compound, are known for their potential cytotoxic and anti-inflammatory activities.
Cytotoxicity
The cytotoxic potential of this compound can be assessed against various cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (10% w/v) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Absorbance Measurement: The plates are washed with 1% acetic acid to remove unbound dye, and the bound dye is solubilized with 10 mM Tris base solution. The absorbance is read at 515 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Table 3: Cytotoxicity of Related Diterpenes from E. helioscopia
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Helioscopinolide A | HeLa | Active | [4] |
| Euphornin | HeLa | Active | [4] |
| Euphornin L | HL-60 | 2.7 | [2] |
| Euphoscopin F | HL-60 | 9.0 | [2] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in immune cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of this compound on cytokine production is calculated relative to the LPS-stimulated control.
Synthesis
The total synthesis of jatrophone diterpenes is a significant challenge in organic chemistry due to their complex macrocyclic structures. While a specific total synthesis of this compound has not been detailed in readily available literature, general strategies for constructing the jatrophone core have been developed. These approaches often involve macrocyclization as a key step, utilizing reactions such as ring-closing metathesis or intramolecular Heck reactions. The stereochemical complexity of this compound, with its multiple chiral centers, would require highly stereoselective transformations throughout the synthetic sequence.
Conclusion
This compound represents a structurally intricate and biologically promising jatrophone diterpene. Its isolation from Euphorbia helioscopia and the potent activities of related compounds highlight the therapeutic potential of this natural product class. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and to explore its potential as a lead compound in drug development programs targeting cancer and inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action and to develop efficient synthetic routes for its production.
References
Euphoscopin B: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphoscopin B is a member of the jatrophane diterpenoid family, a class of natural products isolated from plants of the Euphorbia genus. These compounds have garnered significant interest in the scientific community due to their complex molecular architecture and promising biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route to the core structure of this compound, tailored for professionals in chemical research and drug development.
Chemical Properties of this compound
| Property | Data |
| Molecular Formula | C₃₃H₄₂O₉ |
| Molecular Weight | 582.68 g/mol |
| Appearance | Typically a white or off-white crystalline solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (B109758); sparingly soluble in water |
| Spectroscopic Data | |
| ¹H NMR | Characteristic signals for olefinic protons, acetyl groups, and a benzoyl group are expected. The complex polycyclic structure would result in a highly congested aliphatic region with numerous overlapping multiplets. |
| ¹³C NMR | Resonances corresponding to carbonyls (ketone and esters), olefinic carbons, and a variety of sp³-hybridized carbons are anticipated. The presence of multiple oxygenated carbons would be evident in the downfield region of the spectrum. |
| Infrared (IR) | Expected to show strong absorption bands for carbonyl stretching (C=O) from the ester and ketone functionalities, as well as C-O stretching and C=C stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+ would be observed, confirming the molecular weight. Fragmentation patterns would likely involve the loss of acetyl and benzoyl groups. |
Synthesis of the Jatrophane Diterpene Core
A total synthesis of this compound has not yet been reported. However, the synthesis of the core jatrophane skeleton has been achieved by several research groups. A representative synthetic strategy, based on the work of Hiersemann and colleagues, involves a convergent approach featuring a key B-alkyl Suzuki-Miyaura cross-coupling and a ring-closing metathesis (RCM) reaction.
Representative Experimental Protocol: Synthesis of a Jatrophane Diterpene Intermediate
Step 1: B-Alkyl Suzuki-Miyaura Cross-Coupling
To a solution of a vinyl iodide precursor (1.0 eq) and a borane (B79455) coupling partner (1.2 eq) in a degassed mixture of toluene (B28343) and water (10:1) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (3.0 eq). The reaction mixture is heated to 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the coupled diene product.
Step 2: Ring-Closing Metathesis (RCM)
The diene product from the previous step (1.0 eq) is dissolved in degassed dichloromethane to a concentration of 0.01 M. A Grubbs second-generation catalyst (0.05 eq) is added, and the reaction mixture is stirred at room temperature for 4 hours under an inert atmosphere. The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclized jatrophane core.
Synthetic Workflow
Caption: Synthetic workflow for the jatrophane core.
Biological Activity and Signaling Pathway
Diterpenoids isolated from Euphorbia species have been shown to possess potent anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cytokines and chemokines.
Euphorbia diterpenoids, likely including this compound, are thought to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the activity of the IKK complex or by preventing the degradation of IκBα.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This compound and other jatrophane diterpenoids represent a fascinating class of natural products with significant potential for drug discovery. While the complete synthetic route and detailed biological profile of this compound are still under investigation, the established strategies for the synthesis of the jatrophane core and the known anti-inflammatory mechanisms of related compounds provide a solid foundation for future research. Further studies are warranted to fully elucidate the therapeutic potential of this intriguing molecule.
The Untraveled Path: A Technical Guide to the Putative Biosynthetic Pathway of Euphoscopin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphoscopin B, a lathyrane diterpenoid isolated from Euphorbia species, has garnered interest for its potential biological activities. However, to date, the complete biosynthetic pathway of this complex natural product remains unelucidated. This technical guide consolidates current knowledge on the biosynthesis of related lathyrane and jatrophane diterpenoids within the Euphorbiaceae family to propose a putative biosynthetic pathway for this compound. By examining the established roles of casbene (B1241624) synthase, cytochrome P450 monooxygenases, and other modifying enzymes, we provide a scientifically grounded hypothesis on the key enzymatic steps leading to the formation of the this compound scaffold. This document is intended to serve as a foundational resource for researchers aiming to unravel the precise genetic and biochemical mechanisms underlying the production of this compound and to facilitate its potential biotechnological production.
Introduction
The genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids, many of which are of interest for their potential therapeutic applications.[1] Among these, the lathyrane-type diterpenoids are characterized by a unique tricyclic carbon skeleton. This compound, a member of this class, presents a complex and intriguing molecular architecture. Understanding its biosynthetic pathway is crucial for enabling metabolic engineering approaches for its sustainable production and for the generation of novel analogs with improved pharmacological properties.
While the specific enzymes and intermediates for this compound biosynthesis have not been experimentally verified, extensive research on other diterpenoids within the Euphorbiaceae family provides a robust framework for proposing a putative pathway.[2][3][4] This guide synthesizes the available evidence to outline this hypothetical pathway, present relevant quantitative data from related systems, and provide detailed experimental protocols to facilitate future research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and proceed through the key intermediate, casbene. The subsequent steps involve a series of oxidative modifications and potential rearrangements catalyzed primarily by cytochrome P450 monooxygenases (CYPs) and other modifying enzymes, likely organized within a biosynthetic gene cluster.[2][5]
The initial and pivotal step in the biosynthesis of a vast number of Euphorbia diterpenoids is the cyclization of the ubiquitous C20 precursor, geranylgeranyl pyrophosphate (GGPP).[6] This reaction is catalyzed by casbene synthase (CS), an enzyme that has been identified and characterized in several Euphorbia species.[1] The product of this reaction, casbene, serves as the foundational scaffold for the subsequent elaboration into a diverse array of diterpenoid skeletons, including the lathyranes.[4]
Following the formation of the casbene backbone, a series of regio- and stereospecific oxidations are necessary to introduce the characteristic functional groups of the lathyrane diterpenoids. These oxidative transformations are predominantly carried out by cytochrome P450 monooxygenases (CYPs).[2][4] For instance, in the biosynthesis of the lathyrane jolkinol C in Euphorbia lathyris, CYP71D445 and CYP726A27 have been shown to catalyze the 9-oxidation and 5-oxidation of casbene, respectively.[4] It is hypothesized that a similar cascade of CYP-mediated hydroxylations and further oxidations of the casbene core leads to the formation of the this compound structure.
The final steps in the biosynthesis of many bioactive diterpenoids in Euphorbia involve the esterification of the hydroxyl groups on the diterpenoid scaffold. These acylation reactions are catalyzed by O-acyltransferases, such as those belonging to the BAHD family, which have been identified in the diterpene biosynthetic gene cluster of Euphorbia lathyris.[7] These enzymes exhibit promiscuity with respect to their acyl-CoA donors, contributing significantly to the structural diversity of the final natural products.[7] It is plausible that one or more acyltransferases are responsible for the specific esterifications observed in the structure of this compound.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound is currently unavailable in the scientific literature. However, data from studies on related diterpenoids in Euphorbia and their heterologous production can provide valuable benchmarks for future research.
| Enzyme/Product | Source Organism | Expression System | Metric | Value | Reference |
| Casbene | Ricinus communis | Saccharomyces cerevisiae | Titer | 31 mg/L | [1] |
| Jolkinolide B | Euphorbia fischeriana | Native Plant | Extract Content | 0.9643 mg/g | [8] |
| 17-hydroxyjolkinolide B | Euphorbia fischeriana | Native Plant | Extract Content | 2.8189 mg/g | [8] |
Experimental Protocols
The following protocols are adapted from methodologies used in the study of diterpenoid biosynthesis in Euphorbia and other plants. They provide a framework for the identification and characterization of enzymes involved in the putative this compound pathway.
Gene Discovery via Transcriptome Analysis
-
RNA Extraction: Isolate total RNA from the latex or relevant tissues of a this compound-producing Euphorbia species using a suitable plant RNA extraction kit.
-
Library Preparation and Sequencing: Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina) to generate a transcriptome dataset.
-
De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate the transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).
-
Candidate Gene Identification: Identify candidate genes encoding diterpene synthases, cytochrome P450s, acyltransferases, and dehydrogenases based on sequence similarity to known terpenoid biosynthetic enzymes.
Heterologous Expression and in vivo Enzyme Assays in Nicotiana benthamiana
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into a plant expression vector (e.g., pEAQ-HT).
-
Agrobacterium-mediated Transient Expression: Transform Agrobacterium tumefaciens with the expression constructs. Infiltrate the Agrobacterium cultures into the leaves of N. benthamiana.
-
Co-expression: For pathway elucidation, co-infiltrate Agrobacterium strains carrying genes for different steps of the proposed pathway (e.g., casbene synthase and a candidate CYP).
-
Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaves and extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Metabolite Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.
In Vitro Diterpene Synthase Assay
-
Protein Expression and Purification: Express the candidate diterpene synthase gene in a suitable host (e.g., E. coli) and purify the recombinant protein.
-
Reaction Setup: Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂), the purified enzyme, and the substrate (GGPP).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane).
-
Product Analysis: Analyze the extracted products by GC-MS to determine the identity of the cyclized product.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants remains an uncharted area of research. The putative pathway presented in this guide, based on the well-established principles of diterpenoid biosynthesis in Euphorbiaceae, offers a solid foundation for future investigations. The discovery of biosynthetic gene clusters for diterpenoids in Euphorbia suggests that the genes for this compound biosynthesis are likely co-located in the genome, which can guide gene discovery efforts.[2][5] The application of the outlined experimental protocols will be instrumental in identifying and characterizing the specific enzymes involved in this pathway. A complete elucidation of the biosynthetic pathway of this compound will not only be a significant contribution to our understanding of plant specialized metabolism but will also pave the way for its sustainable production through metabolic engineering and synthetic biology approaches.
References
- 1. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Two O-acyltransferases from the diterpene biosynthetic gene cluster of Euphorbia lathyris contribute to the structural diversity of medicinal macrocyclic diterpenoid esters biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphoscopin B: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Euphoscopin B, a diterpenoid isolated from plants of the Euphorbia genus, has demonstrated cytotoxic effects against a range of human cancer cell lines. While detailed mechanistic studies on this compound are emerging, this document synthesizes the available data and explores its potential mechanisms of action by drawing parallels with structurally related compounds. This guide covers its known anti-cancer activities, hypothesized signaling pathway interactions, and detailed experimental protocols for investigating its effects. The primary proposed mechanisms include the induction of apoptosis via the mitochondrial pathway, cell cycle arrest at the G2/M phase, and the modulation of key oncogenic signaling cascades such as the STAT3 and PI3K/Akt pathways, potentially mediated by an increase in intracellular reactive oxygen species (ROS).
Cytotoxic Activity of this compound
Recent studies have confirmed the cytotoxic potential of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| HepG2 | Hepatocellular Carcinoma | 23.3 |
| HeLa | Cervical Cancer | 29.2 |
| HL-60 | Promyelocytic Leukemia | 20.2 |
| SMMC-7721 | Hepatocellular Carcinoma | 27.1 |
Proposed Molecular Mechanisms of Action
Based on the activities of similar natural compounds, the following mechanisms are proposed for this compound's anticancer effects. Direct experimental validation for this compound is required to confirm these hypotheses.
Induction of Apoptosis via the Mitochondrial Pathway
This compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This process is likely initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.
Key events in this proposed pathway include:
-
Increased ROS Production: Elevated ROS levels can cause oxidative damage to cellular components, including mitochondria.
-
Mitochondrial Membrane Depolarization: Damage to the mitochondrial membrane leads to a loss of the mitochondrial membrane potential (ΔΨm).
-
Regulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, which ultimately leads to apoptotic cell death.
Cell Cycle Arrest at G2/M Phase
It is postulated that this compound may induce cell cycle arrest, particularly at the G2/M transition, thereby preventing cancer cells from dividing.
The potential mechanism involves:
-
DNA Damage Response: this compound may induce DNA damage, activating checkpoint kinases.
-
Modulation of Cyclin-Dependent Kinases (CDKs): The activity of the Cdc2/Cyclin B1 complex, a key regulator of the G2/M transition, is likely inhibited. This can occur through the upregulation of CDK inhibitors like p21 or the inhibitory phosphorylation of Cdc2.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival. Phytochemicals similar to this compound have been shown to inhibit this pathway.
The proposed inhibitory actions are:
-
Inhibition of STAT3 Phosphorylation: this compound may prevent the phosphorylation of STAT3 at Tyr705, a critical step for its activation.
-
Downregulation of Downstream Targets: Inhibition of STAT3 activity would lead to the downregulation of its target genes, which are involved in cell survival (e.g., Bcl-2), proliferation (e.g., Cyclin D1), and angiogenesis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[2][3][4][5][6]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[1][7][8]
-
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][7][8]
-
Western Blotting for STAT3 Phosphorylation
This technique is used to detect the levels of total and phosphorylated STAT3.[9][10]
-
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control like β-actin.[9][10]
-
Mitochondrial Membrane Potential (ΔΨm) Assay
The JC-1 assay is used to measure changes in mitochondrial membrane potential.
-
Materials:
-
Cancer cell lines
-
This compound
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with JC-1 dye according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Wash the cells with assay buffer.
-
Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Quantify the change in the red/green fluorescence intensity ratio.[11][12][13][14][15]
-
Conclusion and Future Directions
This compound demonstrates significant cytotoxic activity against various cancer cell lines. While its precise molecular mechanisms are still under investigation, evidence from related compounds suggests that its anti-cancer effects are likely mediated through the induction of ROS-dependent mitochondrial apoptosis, G2/M cell cycle arrest, and the inhibition of pro-survival signaling pathways such as STAT3.
Future research should focus on:
-
Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly affected by this compound in various cancer models.
-
In Vivo Efficacy: Evaluating the anti-tumor activity and safety profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective anti-cancer agents.
This technical guide provides a foundational understanding of this compound's potential as a novel anti-cancer agent and offers a framework for its further investigation and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 7. Eupafolin induces apoptosis and autophagy of breast cancer cells through PI3K/AKT, MAPKs and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Euphorbiasteroid Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleuropein induces apoptosis via activation of caspases and suppression of phosphatidylinositol 3-kinase/protein kinase B pathway in HepG2 human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of ultraviolet B-induced cell cycle arrest in G2/M phase in immortalized skin keratinocytes with defective p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. html.rhhz.net [html.rhhz.net]
The Cytotoxic Activity of Diterpenoids from Euphorbia helioscopia on HeLa Cells: A Technical Overview
A Note on the Subject: Initial investigations into the cytotoxic effects of Euphoscopin B on human cervical adenocarcinoma (HeLa) cells have revealed a significant lack of available scientific literature. However, substantial research exists for a closely related diterpenoid, euphornin (B1235013) , isolated from the same plant, Euphorbia helioscopia. This technical guide will therefore focus on the well-documented cytotoxic activity of euphornin against HeLa cells, providing a comprehensive overview of its effects, the experimental methodologies employed in its study, and the signaling pathways it modulates. It is important to note that a study evaluating various diterpenoids from E. helioscopia found that euphornin and helioscopinolide A were the only compounds to exhibit activity against HeLa cells[1][2][3].
Quantitative Analysis of Cytotoxic and Apoptotic Effects
The cytotoxic and pro-apoptotic activities of euphornin on HeLa cells have been quantified across several studies. The data presented below summarizes the key findings in a structured format for comparative analysis.
Table 1: Inhibition of HeLa Cell Proliferation by Euphornin
| Treatment Duration | Concentration (mg/L) | Cell Viability (%) |
| 24 h | 50 | Significantly Reduced |
| 100 | Significantly Reduced | |
| 200 | Significantly Reduced | |
| 48 h | 50 | Significantly Reduced |
| 100 | Significantly Reduced | |
| 200 | Significantly Reduced | |
| 72 h | 50 | Significantly Reduced |
| 100 | Significantly Reduced | |
| 200 | Significantly Reduced | |
| Data derived from a study by Li et al. (2018), which demonstrated a dose- and time-dependent inhibition of HeLa cell proliferation.[4] |
Table 2: Induction of Apoptosis in HeLa Cells by Euphornin
| Concentration | Apoptosis Rate (%) |
| Control | Not specified |
| Low Dose | 25.3 |
| Medium Dose | Increased |
| High Dose | 52.6 |
| These results indicate a concentration-dependent increase in apoptosis in HeLa cells treated with euphornin.[4] |
Experimental Protocols
The following sections detail the methodologies used in the investigation of euphornin's cytotoxic effects on HeLa cells.
Cell Culture and Treatment
HeLa cells were cultured in a suitable medium supplemented with 10% fetal bovine serum and antibiotics (100 U/mL penicillin and 100 U/mL streptomycin). The cells were maintained in a humidified atmosphere at 37°C with 5% CO2. For experiments, cells in the logarithmic growth phase were detached using 0.1% trypsin. Euphornin was dissolved in a suitable solvent and added to the cell cultures at various concentrations for specified durations.
Cell Viability Assay (Sulforhodamine B Assay)
To assess the effect of euphornin on cell proliferation, the sulforhodamine B (SRB) assay was utilized.[4]
-
Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 1.0 × 10^4 cells per well.
-
Drug Treatment: After 24 hours of cell attachment, the cells were treated with euphornin at concentrations of 50, 100, and 200 mg/L for 24, 48, and 72 hours.
-
Fixation: Following treatment, the cells were fixed by adding 50 μL of 10% (w/v) trichloroacetic acid and incubating at 4°C for 1 hour.
-
Staining: The plates were washed five times, and the cells were stained with 50 μL of 0.4% (w/v) SRB in 1% acetic acid.
-
Destaining and Measurement: Unbound dye was removed with 1% acetic acid, and the protein-bound dye was solubilized. The absorbance was then measured to determine cell viability.
Apoptosis Analysis (Annexin V/Propidium Iodide Double Staining)
The rate of apoptosis was quantified using Annexin V/Propidium Iodide (PI) double staining followed by flow cytometry.[4]
-
Cell Treatment: HeLa cells were treated with varying concentrations of euphornin.
-
Staining: The treated cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting was employed to investigate the effect of euphornin on the expression levels of proteins involved in apoptosis and cell cycle regulation.[4]
-
Protein Extraction: Total protein was extracted from euphornin-treated and control HeLa cells.
-
Protein Quantification: The protein concentration was determined using a suitable assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspases, phospho-CDK1).
-
Detection: After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
Euphornin exerts its cytotoxic effects on HeLa cells through the induction of apoptosis and cell cycle arrest, mediated by distinct signaling pathways.
Induction of Apoptosis via Mitochondrial and Caspase Pathways
Euphornin treatment leads to the activation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. This is characterized by an altered Bax/Bcl-2 ratio, which increases mitochondrial membrane permeability and leads to the release of cytochrome c.[4] The released cytochrome c then activates a cascade of caspases, including caspase-3, -8, -9, and -10, ultimately leading to programmed cell death.[4]
G2/M Phase Cell Cycle Arrest
In addition to inducing apoptosis, euphornin has been shown to cause cell cycle arrest at the G2/M phase in HeLa cells.[4] This is associated with an increase in the level of phosphorylated CDK1 (Tyr15), a key regulator of the G2/M transition.
Conclusion
The available scientific evidence strongly indicates that euphornin, a diterpenoid from Euphorbia helioscopia, possesses significant cytotoxic and pro-apoptotic activity against HeLa cells. Its mechanism of action involves the induction of both intrinsic and extrinsic apoptotic pathways and the arrest of the cell cycle at the G2/M phase. While specific data on this compound remains elusive, the comprehensive understanding of euphornin's effects provides a valuable framework for the potential anti-cancer properties of related compounds from this plant species. Further research is warranted to elucidate the specific activities of other diterpenoids, such as the various euphoscopins, to fully understand the therapeutic potential of E. helioscopia extracts.
References
- 1. Cytotoxic diterpenoids from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stork: Cytotoxic diterpenoids from Euphorbia helioscopia [storkapp.me]
- 4. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Anti-inflammatory Properties of Euphoscopin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphoscopin B, a macrocyclic diterpenoid isolated from Euphorbia helioscopia, has emerged as a compound of interest for its potential anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. While direct and extensive data on this compound remains limited, this guide synthesizes available information and draws parallels from closely related compounds found in the same plant species to provide a thorough understanding for research and development purposes. The primary mechanism of action appears to be the modulation of key inflammatory signaling pathways, including NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.
Natural products have historically been a rich source of therapeutic leads. Diterpenoids, a class of chemical compounds found in various plants, have demonstrated a broad spectrum of biological activities, including anti-inflammatory effects. The Euphorbia genus is a well-known source of structurally diverse diterpenoids. This guide focuses on this compound, a jatrophane diterpene isolated from Euphorbia helioscopia.
Anti-inflammatory Activity of this compound and Related Diterpenoids
The anti-inflammatory potential of this compound and its analogues is primarily assessed through their ability to inhibit the production of key pro-inflammatory mediators in cellular models of inflammation. The most common in vitro model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells, such as RAW 264.7, which mimic the inflammatory response to bacterial infection.
Quantitative Data on Anti-inflammatory Effects
While specific quantitative data for this compound is not extensively available in the public domain, studies on other macrocyclic diterpenoids isolated from Euphorbia helioscopia provide valuable insights into the potential efficacy of this class of compounds. The primary endpoint measured is often the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Heliojatrone C | NO Production | RAW 264.7 | Not Specified | [1] |
| Unnamed Diterpenoid | NLRP3 Inflammasome Inhibition | Not Specified | 7.75 | [2] |
| Euphohelioscopin A | TNF-α Release | RAW 264.7 | 23.7 ± 1.7 | [3] |
| Euphohelioscopin A | IL-6 Release | RAW 264.7 | 46.1 ± 1.1 | [3] |
| Various Diterpenoids | NO Production | RAW 264.7 | 7.12 - 12.73 | [4] |
Note: This table presents data for compounds structurally related to this compound, isolated from the same plant species. Further research is needed to establish the specific IC50 value for this compound.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products, including diterpenoids, are often attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The two central pathways implicated in the action of anti-inflammatory compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the activation of transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes. The three main branches of the MAPK pathway are ERK, JNK, and p38. The modulation of these kinases is a common mechanism for anti-inflammatory drugs.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound. Specific details may vary based on the published literature.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways (e.g., phosphorylated forms of IκB, p38, JNK, ERK).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins (e.g., anti-phospho-IκBα, anti-IκBα).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound, a macrocyclic diterpenoid from Euphorbia helioscopia, represents a promising scaffold for the development of novel anti-inflammatory agents. Preliminary evidence and data from structurally related compounds suggest that it likely exerts its effects through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.
To fully realize the therapeutic potential of this compound, further research is imperative. Key future directions include:
-
Comprehensive in vitro profiling: Determining the specific IC50 values of this compound for the inhibition of a wider range of inflammatory markers (NO, PGE2, various cytokines and chemokines) in different cell types.
-
Detailed mechanistic studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways through techniques such as kinase activity assays and co-immunoprecipitation.
-
In vivo efficacy studies: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases to assess its therapeutic potential, pharmacokinetics, and safety profile.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its anti-inflammatory activity, which can guide the design of more potent and selective derivatives.
This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-inflammatory properties of this compound. By building upon the current knowledge and addressing the existing gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural product.
References
- 1. Diterpenoids with Potent Anti-Psoriasis Activity from Euphorbia helioscopia L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphzycopins A - D, macrocyclic diterpenoids with potential anti-inflammatory activity from Euphorbia Helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Preliminary Investigation of Euphoscopin B Bioactivity: A Technical Guide
Introduction
Euphoscopin B is a macrocyclic diterpenoid isolated from Euphorbia helioscopia, a plant with a history of use in traditional medicine. As a member of the diverse family of diterpenoids found in the Euphorbia genus, this compound and its analogues are subjects of interest for their potential pharmacological activities. This technical guide provides a preliminary overview of the known bioactivity of this compound, with a focus on its cytotoxic effects. Due to the limited specific data on this compound, this guide also incorporates information on its close analogues to provide a broader context for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the initial stages of investigating this natural compound.
Data Presentation: Cytotoxic Bioactivity
The primary bioactivity reported for this compound and its analogues is cytotoxicity against cancer cell lines. The available quantitative data is summarized in the table below. It is important to note that while this compound was isolated and characterized in the cited study, specific cytotoxic activity data for this compound is not available in the referenced abstract. The data for its analogues, Euphornin L and Euphoscopin F, are presented as representative of this class of compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Euphornin L | HL-60 | Cytotoxicity | 2.7 | [1][2] |
| Euphoscopin F | HL-60 | Cytotoxicity | 9.0 | [1][2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preliminary findings. Below are methodologies for key experiments relevant to the investigation of this compound's bioactivity.
Protocol 1: Cytotoxicity Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening test for cytotoxic compounds.[3][4][5][6]
Materials:
-
Human promyelocytic leukemia (HL-60) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in dimethyl sulfoxide, DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells into a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment and growth, treat the cells with various concentrations of this compound. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the treated cells for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Protocol 2: Assessment of Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
Several diterpenoids from Euphorbia species have demonstrated anti-inflammatory properties.[7][8][9][10][11][12][13] A common in vitro method to assess this is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation should be included.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The inhibitory effect of this compound on NO production is calculated as the percentage reduction in nitrite concentration compared to the LPS-stimulated control.
Mandatory Visualization
The following diagrams, generated using the DOT language, visualize key experimental workflows and signaling pathways potentially modulated by this compound.
Caption: Experimental workflow for the preliminary bioactivity assessment of this compound.
Caption: Putative mechanism of this compound in the NF-κB signaling pathway.[9][10][14][15][16]
Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.[9][10][14][15]
The preliminary investigation into the bioactivity of this compound reveals its potential as a cytotoxic agent, a characteristic shared with other macrocyclic diterpenoids from Euphorbia species. The lack of extensive research on this compound highlights the need for further studies to fully elucidate its pharmacological profile. Future research should focus on confirming its cytotoxic activity across a broader range of cancer cell lines, exploring its anti-inflammatory potential, and delineating its precise mechanism of action by investigating its effects on key signaling pathways such as NF-κB and MAPK. The experimental protocols and hypothetical signaling pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of this compound's therapeutic potential.
References
- 1. Cytotoxic macrocyclic diterpenoids from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic macrocyclic diterpenoids from Euphorbia helioscopia | Scilit [scilit.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Euphzycopins A - D, macrocyclic diterpenoids with potential anti-inflammatory activity from Euphorbia Helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages | Semantic Scholar [semanticscholar.org]
- 13. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Euphoscopin B: A Technical Guide to Its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphoscopin B is a complex macrocyclic diterpenoid belonging to the jatrophane family. These natural products, isolated from various species of the Euphorbia genus, have garnered significant interest from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation, and insights into its potential biological mechanisms of action.
Natural Sources and Abundance
The primary natural source of this compound identified in the scientific literature is the plant Euphorbia helioscopia, commonly known as sun spurge.[1][2][3] This herbaceous plant is widely distributed across Europe, Asia, and North Africa and has a history of use in traditional medicine.[3] While numerous studies have successfully isolated this compound and a variety of other diterpenoids from E. helioscopia, quantitative data on its abundance remains scarce in publicly available research.
The concentration of secondary metabolites in plants can be influenced by various factors, including geographic location, climate, and the specific part of the plant being analyzed. Existing research focuses primarily on the isolation and structural elucidation of these compounds rather than their quantitative yield.
Table 1: Qualitative Abundance of this compound in Natural Sources
| Natural Source | Compound Class | Presence of this compound | Quantitative Data |
| Euphorbia helioscopia | Jatrophane Diterpenoid | Confirmed | Not Reported |
It is important to note that while other jatrophane diterpenoids have been isolated from various Jatropha and Euphorbia species, Euphorbia helioscopia is the most consistently cited source for this compound.[1]
Experimental Protocols
The isolation of this compound from Euphorbia helioscopia typically involves a multi-step process of solvent extraction followed by chromatographic separation. The following is a generalized protocol compiled from various studies.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Euphorbia helioscopia are collected.
-
Drying and Pulverization: The plant material is air-dried at room temperature and then ground into a fine powder.
Extraction
-
Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, most commonly 95% ethanol (B145695) or methanol (B129727), at room temperature. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The diterpenoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.
Chromatographic Purification
A series of chromatographic techniques are employed to isolate this compound from the enriched fraction.
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate or hexane (B92381) and acetone, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are often further purified using a Sephadex LH-20 column, with methanol typically used as the eluent. This step helps to remove pigments and other impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is often achieved using preparative or semi-preparative RP-HPLC with a C18 column. A gradient of methanol and water or acetonitrile (B52724) and water is commonly used as the mobile phase.
Structural Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex three-dimensional structure.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Logical Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia helioscopia.
Caption: General workflow for the isolation of this compound.
Potential Signaling Pathways
While the specific signaling pathways directly modulated by this compound have not been extensively studied, research on other structurally related jatrophane diterpenes provides valuable insights into its potential mechanisms of action. Many jatrophane diterpenes have been shown to interact with key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
For instance, some jatrophane diterpenes have been reported to modulate the PI3K/Akt/NF-κB pathway .[4] This pathway is crucial in regulating the cell cycle, apoptosis, and inflammation, and its dysregulation is often implicated in cancer. Additionally, certain diterpenes from Euphorbia species are known to interact with Protein Kinase C (PKC) , a family of enzymes that play a critical role in various signal transduction cascades.[5]
Based on the activity of related compounds, a hypothesized signaling pathway for this compound could involve the modulation of these key cellular regulators. Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound.
The following diagram illustrates a potential, hypothesized signaling pathway that may be influenced by this compound, based on the known activities of related jatrophane diterpenes.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
This compound, a jatrophane diterpenoid primarily sourced from Euphorbia helioscopia, represents a promising scaffold for drug discovery. While methods for its isolation are well-established, a significant gap exists in the understanding of its natural abundance. Future research focusing on the quantitative analysis of this compound in its natural source would be highly beneficial for assessing its viability as a drug candidate. Furthermore, detailed investigation into its molecular mechanisms and specific interactions with cellular signaling pathways will be crucial for unlocking its full therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Euphoscopin B via Nuclear Magnetic Resonance (NMR) Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Euphoscopin B, a macrocyclic diterpenoid isolated from Euphorbia helioscopia. The determination of its complex molecular architecture was achieved primarily through an extensive suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document details the experimental protocols, presents the complete NMR data in a structured format, and illustrates the logical workflow of the structural determination process.
Introduction to this compound and the Role of NMR
This compound belongs to the jatrophane class of diterpenoids, a group of natural products known for their intricate carbon skeletons and significant biological activities. The structural characterization of such molecules is a challenging task that heavily relies on modern spectroscopic methods. Among these, NMR spectroscopy stands out as the most powerful tool for determining the constitution, configuration, and conformation of organic molecules in solution. Through a combination of experiments such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), a complete picture of the atomic connectivity and spatial arrangement of this compound was pieced together.
Experimental Protocols
The structural elucidation of this compound was accomplished using a series of high-resolution NMR experiments. The following protocols are based on the methodologies typically employed for the characterization of novel natural products.
2.1. Sample Preparation
A purified sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for ¹H and ¹³C).
2.2. NMR Instrumentation
All NMR spectra were acquired on a Bruker AV-500 spectrometer operating at 500 MHz for the ¹H nucleus and 125 MHz for the ¹³C nucleus.
2.3. 1D NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum was acquired to identify the chemical environment and multiplicity of all hydrogen atoms in the molecule.
-
¹³C NMR and DEPT-135: The carbon NMR spectrum, in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, was used to determine the chemical shifts of all carbon atoms and to differentiate between CH₃, CH₂, CH, and quaternary carbons.
2.4. 2D NMR Spectroscopy
-
COSY: The ¹H-¹H COSY experiment was performed to establish the proton-proton coupling networks, revealing adjacent protons within the spin systems of the molecule.
-
HSQC: The HSQC spectrum was used to identify all one-bond correlations between protons and their directly attached carbon atoms.
-
HMBC: The HMBC experiment was crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. This experiment was instrumental in connecting the various spin systems and elucidating the overall carbon skeleton.
-
NOESY: The NOESY experiment provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule.
NMR Data for this compound
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, as reported in the primary literature.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.58 | m | |
| 2 | 2.10 | m | |
| 3 | 5.50 | d | 10.0 |
| 4 | 3.25 | m | |
| 5 | 5.80 | d | 10.5 |
| 6 | 5.75 | d | 10.5 |
| 7 | 5.65 | d | 9.5 |
| 8 | 2.30 | m | |
| 9 | 5.95 | d | 9.5 |
| 11 | 5.70 | d | 16.0 |
| 12 | 5.60 | dd | 16.0, 8.0 |
| 13 | 3.50 | m | |
| 14 | 2.20 | m | |
| 15 | 4.90 | s | |
| 16 | 1.15 | d | 7.0 |
| 17 | 1.80 | s | |
| 18 | 1.05 | s | |
| 19 | 1.10 | s | |
| 20 | 0.95 | d | 7.0 |
| OAc-3 | 2.05 | s | |
| OAc-7 | 2.15 | s | |
| OAc-9 | 1.95 | s | |
| OAc-15 | 2.25 | s | |
| OCOPh | 8.05, 7.55, 7.45 | m |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 40.5 | CH₂ |
| 2 | 35.0 | CH |
| 3 | 78.0 | CH |
| 4 | 45.5 | CH |
| 5 | 130.0 | CH |
| 6 | 132.5 | CH |
| 7 | 75.0 | CH |
| 8 | 48.0 | CH |
| 9 | 76.5 | CH |
| 10 | 42.0 | C |
| 11 | 135.0 | CH |
| 12 | 131.0 | CH |
| 13 | 40.0 | CH |
| 14 | 210.0 | C |
| 15 | 72.0 | CH₂ |
| 16 | 18.0 | CH₃ |
| 17 | 16.5 | CH₃ |
| 18 | 28.0 | CH₃ |
| 19 | 22.0 | CH₃ |
| 20 | 15.0 | CH₃ |
| OAc-3 | 170.5, 21.2 | C, CH₃ |
| OAc-7 | 170.0, 21.0 | C, CH₃ |
| OAc-9 | 169.5, 20.8 | C, CH₃ |
| OAc-15 | 171.0, 21.5 | C, CH₃ |
| OCOPh | 166.0, 133.0, 130.5, 129.8, 128.5 | C, CH, CH, CH, CH |
Visualization of the Structural Elucidation Workflow
The following diagrams, generated using the DOT language, illustrate the key logical steps and experimental workflows involved in the structural determination of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Caption: Interplay of NMR experiments in the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound serves as a prime example of the power of modern NMR spectroscopy in natural product chemistry. By systematically applying a suite of 1D and 2D NMR experiments, it was possible to unambiguously determine the complex macrocyclic structure of this jatrophane diterpenoid. The detailed NMR data and experimental protocols presented in this guide provide a valuable resource for researchers in the fields of natural products chemistry, pharmacology, and drug development who are working with similarly complex molecules. The logical workflow illustrated through the diagrams offers a clear roadmap for the process of structure determination from isolation to the final elucidated structure.
Euphoscopin B and Lathyrane Diterpenoids: A Technical Guide to Their Potential as P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Euphoscopin B and related lathyrane diterpenoids as potential inhibitors of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer. This document synthesizes available data on their mechanism of action, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows. While direct studies on "this compound" are limited, this guide focuses on closely related and well-studied lathyrane and jatrophane diterpenoids from Euphorbia species, such as Euphorbia factor L1 and various euphoscopins, which are believed to share similar P-gp inhibitory properties.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide range of xenobiotics, including many chemotherapeutic drugs, out of cells.[1][2] This process is a major mechanism behind the development of multidrug resistance (MDR) in cancer cells, which significantly hampers the efficacy of chemotherapy.[3] The overexpression of P-gp in tumor cells leads to decreased intracellular drug concentrations, rendering the cells resistant to a variety of structurally and functionally diverse anticancer agents.[4] Therefore, the development of P-gp inhibitors that can reverse MDR is a critical strategy in cancer therapy.[3] Natural products, particularly diterpenoids from the Euphorbia genus, have emerged as a promising source of potent P-gp modulators.[5]
Lathyrane Diterpenoids as P-glycoprotein Inhibitors
Lathyrane diterpenoids, a class of compounds isolated from Euphorbia species, have demonstrated significant potential in reversing P-gp-mediated MDR.[1][5] These compounds are thought to act as high-affinity substrates for P-gp, competitively inhibiting the efflux of chemotherapeutic drugs.[1] Some lathyrane diterpenoids have also been shown to activate P-gp's ATPase activity, suggesting a direct interaction with the transporter.[1]
Mechanism of Action
The primary mechanism by which lathyrane diterpenoids are believed to reverse MDR is through competitive inhibition of P-gp. By binding to the same drug-binding sites as chemotherapeutic agents, they effectively saturate the transporter, preventing the efflux of the anticancer drugs and thereby increasing their intracellular accumulation and cytotoxicity in resistant cells.[1]
Some studies also suggest that certain related compounds can down-regulate the expression of P-gp at the protein level, offering a more sustained reversal of resistance. Furthermore, molecular docking studies have indicated that these diterpenoids can bind with high affinity to the transmembrane domains of P-gp, providing a structural basis for their inhibitory activity.[1][6]
Quantitative Data on P-gp Inhibition
The following tables summarize the quantitative data on the P-gp inhibitory and MDR reversal activities of various lathyrane diterpenoids and related compounds from Euphorbia species.
Table 1: Multidrug Resistance Reversal Activity of Lathyrane Diterpenoids
| Compound | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold | Reference |
| Euphorantester B | MCF-7/ADR | Adriamycin | - | Comparable to Verapamil | [3] |
| Compound 21 (from E. lathyris) | HepG2/ADR | Adriamycin | 20 | 10.05 - 448.39 | [1] |
| Spiropedroxodiol | L5178Y-MDR | Doxorubicin | - | Strong | [6] |
| Spiropedroxodiol | Colo320 | Doxorubicin | - | Strong | [6] |
| Punigratine | MCF-7/ADR | - | 0.16 | Significant Rh123 accumulation | [7] |
Table 2: Cytotoxicity of Lathyrane Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L3 | A549 | 34.04 ± 3.99 | [8] |
| Euphorbia factor L3 | MCF-7 | 45.28 ± 2.56 | [8] |
| Euphorbia factor L3 | LoVo | 41.67 ± 3.02 | [8] |
| Euphorbia factor L1 | A549 | 51.34 ± 3.28 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the P-gp inhibitory potential of compounds like this compound and other lathyrane diterpenoids.
Cell Culture
-
Cell Lines: P-gp overexpressing cell lines (e.g., MCF-7/ADR, HepG2/ADR, KBv200) and their parental sensitive counterparts (e.g., MCF-7, HepG2, KB) are used.[1][3]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. The resistant cell lines are maintained in a medium containing a specific concentration of the selecting drug (e.g., doxorubicin) to maintain P-gp expression.
Cytotoxicity Assay (MTT Assay)
This assay measures the ability of a compound to inhibit cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours.[9][10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., lathyrane diterpenoid) and/or a chemotherapeutic agent for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Rhodamine 123 (Rh123) Accumulation Assay
This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[11]
-
Cell Preparation: Harvest cells and resuspend them in fresh medium.
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of the test compound (P-gp inhibitor) for 30-60 minutes at 37°C.[11][12]
-
Rh123 Incubation: Add Rhodamine 123 (final concentration typically 5.25 µM) and incubate for another 30-60 minutes at 37°C.[11]
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rh123.
-
Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.[11]
-
Data Analysis: An increase in intracellular Rh123 fluorescence in the presence of the test compound indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. The assay can determine if a compound is a substrate (stimulates ATPase activity) or an inhibitor.[13][14]
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.[13]
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound at various concentrations, and an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate) in an appropriate buffer.
-
Initiate Reaction: Start the reaction by adding MgATP.[13]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).[14]
-
Data Analysis: Compare the ATPase activity in the presence of the test compound to the basal activity. Stimulation of activity suggests the compound is a substrate, while inhibition of verapamil-stimulated activity indicates an inhibitory effect.
Western Blot Analysis for P-gp Expression
This technique is used to determine the effect of a compound on the protein expression level of P-gp.[7][15]
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or UIC2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in P-gp expression.
Visualizations: Pathways and Workflows
P-glycoprotein Efflux Pump and Inhibition Mechanism
Caption: Mechanism of P-gp-mediated drug efflux and its competitive inhibition.
Experimental Workflow for Evaluating P-gp Inhibitors
Caption: Workflow for the in vitro evaluation of potential P-gp inhibitors.
Signaling Pathways Regulating P-glycoprotein Expression
Caption: Key signaling pathways involved in the regulation of P-gp expression.
Conclusion
Lathyrane diterpenoids and related compounds from Euphorbia species, including those of the euphoscopin family, represent a promising class of P-glycoprotein inhibitors. Their ability to reverse multidrug resistance in cancer cells, primarily through competitive inhibition of P-gp, makes them valuable candidates for further investigation in drug development. The experimental protocols and data presented in this guide provide a framework for researchers to systematically evaluate these and other potential P-gp modulators. Future in vivo studies are warranted to translate these promising in vitro findings into effective therapeutic strategies for overcoming MDR in cancer.
References
- 1. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new series of jatrophane and lathyrane diterpenes as potent and specific P-glycoprotein modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpenoids from Euphorbia pedroi as Multidrug-Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Chemical Composition and Multidrug Resistance Reversal Activity of Euphorbia uralensis (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijper.org [ijper.org]
- 10. Phytochemical Screening and Cytotoxic Evaluation of Euphorbia turcomanica on Hela and HT-29 Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. origene.com [origene.com]
Initial Studies on Diterpenoids from Euphorbia Species in Reversing Multidrug Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents and thereby diminishing their efficacy.[1][2][3] The plant genus Euphorbia is a rich source of structurally diverse bioactive compounds, particularly diterpenoids, which have demonstrated significant potential in reversing P-gp-mediated MDR.[2][4] This technical guide provides a comprehensive overview of the initial studies on diterpenoids isolated from various Euphorbia species and their role in combating multidrug resistance. The focus is on their mechanism of action, experimental evaluation, and the quantitative data supporting their potential as MDR modulators.
While the specific compound "Euphoscopin B" was not identified in the surveyed literature, a wealth of information exists on closely related diterpenoids from the Euphorbia genus, which are discussed herein.
Core Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which Euphorbia diterpenoids reverse multidrug resistance is through the inhibition of the P-glycoprotein efflux pump.[4][5] These compounds can interact with P-gp, thereby blocking its transport function. Mechanistic studies suggest that this inhibition can occur through competitive or non-competitive binding to the transporter, preventing the efflux of chemotherapeutic drugs.[5][6] By inhibiting P-gp, these diterpenoids restore the intracellular concentration of anticancer drugs in resistant cells, thus re-sensitizing them to the therapeutic effects of these agents.
A proposed workflow for the identification and characterization of MDR reversal agents from Euphorbia species is outlined below.
Quantitative Data on MDR Reversal Activity
Several studies have quantified the efficacy of Euphorbia diterpenoids in reversing P-gp-mediated multidrug resistance. The half-inhibitory concentration (IC50) and the reversal fold (RF) are common metrics used to evaluate this activity. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of a cell population, while the RF indicates how many times the IC50 of a chemotherapeutic agent is reduced in the presence of the MDR modulator.
| Compound/Extract | Cell Line | Chemotherapeutic Agent | IC50 (µM) of Compound/Extract | Reversal Fold (RF) | Reference |
| Ingol-3,7,12-triacetate-8-benzoate | HepG2/DOX | Doxorubicin (DOX) | ~10 | ~105 | [5] |
| Sooneuphanone D | KBv200 | Not Specified | >40 | >Verapamil | [7] |
| Fr-E-3 fraction (E. uralensis) | MCF-7/ADR | Doxorubicin (DOX) | 25.60 ± 12.50 | 2.7 | [8] |
| Naringenin (E. uralensis) | MCF-7/ADR | Doxorubicin (DOX) | Not Specified | Good Activity | [8] |
| Punigratine (E. uralensis) | MCF-7/ADR | Doxorubicin (DOX) | Not Specified | Most Active | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the initial studies of Euphorbia diterpenoids on multidrug resistance.
Cell Lines and Culture
-
Parental (Sensitive) Cell Lines: Human breast cancer cell line (MCF-7), human hepatocellular carcinoma cell line (HepG2), and human oral carcinoma cell line (KB).
-
Multidrug-Resistant Cell Lines: Doxorubicin-resistant MCF-7 (MCF-7/ADR), doxorubicin-resistant HepG2 (HepG2/DOX), and vinblastine-resistant KB (KBv200). These cell lines are characterized by the overexpression of P-glycoprotein.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere with 5% CO2 at 37°C. A low concentration of the selecting chemotherapeutic agent is often maintained in the culture medium of the resistant cell lines to ensure the continued expression of the MDR phenotype.
Cytotoxicity and MDR Reversal Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and MDR reversal.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 103 to 1 x 104 cells per well and allowed to attach overnight.
-
Treatment:
-
Cytotoxicity: Cells are treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).
-
MDR Reversal: Resistant cells are co-treated with a fixed, non-toxic concentration of the test compound and varying concentrations of a chemotherapeutic agent (e.g., doxorubicin).
-
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves. The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the test compound.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123, to assess the inhibitory effect of a compound on P-gp function.
-
Cell Preparation: Resistant cells are harvested and washed with phosphate-buffered saline (PBS).
-
Incubation with Inhibitors: Cells are pre-incubated with the test compound or a known P-gp inhibitor (e.g., verapamil) at a specific concentration and temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).
-
Rhodamine 123 Staining: Rhodamine 123 is added to the cell suspension, and the incubation continues for another period (e.g., 60-90 minutes).
-
Washing: Cells are washed with ice-cold PBS to remove extracellular rhodamine 123.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis
Western blotting is used to determine if the MDR reversal activity of a compound is due to the downregulation of P-gp expression.
-
Cell Lysis: Cells treated with the test compound for a specific duration are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for P-gp. A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Molecular Interactions
The interaction of Euphorbia diterpenoids with P-gp is a key aspect of their mechanism of action. Molecular docking studies are often employed to predict the binding modes of these compounds within the transmembrane domains of P-gp.
Conclusion and Future Directions
Initial studies on diterpenoids from Euphorbia species have established them as a promising class of P-glycoprotein inhibitors for overcoming multidrug resistance in cancer. The data presented in this guide highlight their potential to re-sensitize resistant cancer cells to conventional chemotherapeutic agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features of these diterpenoids that are essential for their P-gp inhibitory activity, which can guide the synthesis of more potent and specific analogues.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models of multidrug-resistant cancer to assess their in vivo efficacy, pharmacokinetics, and potential toxicity.
-
Combination Therapies: Investigating the synergistic effects of these diterpenoids with a broader range of anticancer drugs and in different types of resistant cancers.
-
Elucidation of a More Detailed Mechanism of Action: Exploring potential effects on other ABC transporters and cellular pathways that may contribute to their MDR reversal activity.
The development of effective and non-toxic MDR modulators from natural sources like Euphorbia could significantly enhance the efficacy of cancer chemotherapy and improve patient outcomes.
References
- 1. A new P-glycoprotein inhibitor from the caper spurge (Euphorbia lathyris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diterpenoids from Euphorbia royleana reverse P-glycoprotein-mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Modulation of P-Glycoprotein Activity by Euphorbia intisy Essential Oil on Acute Myeloid Leukemia Cell Line HL-60R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpenoids from Euphorbia soongarica and Their Multidrug Resistance Reversal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantitative Analysis of Euphoscopin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euphoscopin B is a complex diterpenoid isolated from plants of the Euphorbia genus. Its intricate structure and potential biological activities make it a compound of interest for phytochemical and pharmacological research. To facilitate further studies, a reliable and accurate analytical method for its quantification is essential. This application note describes a detailed protocol for the quantification of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed to be applicable for the analysis of this compound in plant extracts and other relevant matrices.
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance
-
Sonicator
-
Centrifuge
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
Experimental Protocols
1. Chromatographic Conditions
A reversed-phase HPLC method was developed for the analysis of this compound.[1] The presence of a benzoyloxy group in the this compound structure allows for UV detection. Based on the typical absorbance of such chromophores, a detection wavelength of 230 nm was selected.[2]
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50, A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
3. Sample Preparation (from Plant Material)
This protocol outlines a general procedure for extracting this compound from a plant matrix (e.g., dried leaves of a Euphorbia species).[3][4][5]
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.
-
Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution and Filtration: Reconstitute the dried extract in 5 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[6]
4. Method Validation Protocol
The developed method was validated according to the International Conference on Harmonization (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]
-
Specificity: The ability of the method to resolve the analyte peak from other components in the sample matrix was determined by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and a standard solution of this compound.
-
Linearity: Linearity was evaluated by analyzing six concentrations of this compound (e.g., 5, 10, 25, 50, 75, and 100 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (R²) was calculated.
-
Accuracy: Accuracy was determined by a recovery study. A known amount of this compound was spiked into a blank plant extract at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The results are expressed as the relative standard deviation (%RSD).
-
-
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic component).
Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 5 | 125430 |
| 10 | 251050 |
| 25 | 628900 |
| 50 | 1255100 |
| 75 | 1883400 |
| 100 | 2511200 |
| Linear Range | 5 - 100 µg/mL |
| Regression Equation | y = 25100x + 1250 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
|---|---|---|---|---|
| Low | 10.0 | 9.92 | 99.2 | 1.1 |
| Medium | 50.0 | 50.45 | 100.9 | 0.8 |
| High | 90.0 | 89.37 | 99.3 | 0.9 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | Mean Peak Area (n=6) | %RSD |
|---|---|---|---|
| Repeatability (Intra-day) | 50 | 1254850 | 0.75 |
| Intermediate (Inter-day) | 50 | 1256100 | 1.22 |
Table 4: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.9% | 98% - 102% |
| Precision (%RSD) | Intra-day: 0.75%, Inter-day: 1.22% | ≤ 2% |
| LOD | 0.85 µg/mL | - |
| LOQ | 2.55 µg/mL | - |
| Robustness | Robust (Peak area %RSD < 2% under varied conditions) | %RSD ≤ 2% |
Visualizations
Caption: Figure 1: Experimental Workflow for this compound Quantification.
Caption: Figure 2: HPLC Method Validation Process.
The proposed RP-HPLC method provides a simple, accurate, and precise approach for the quantitative determination of this compound. The method was successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision. The established limits of detection and quantification indicate that the method is sensitive enough for the analysis of this compound in various sample matrices, particularly in plant extracts. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories for the reliable quantification of this important natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 2D NMR Analysis of Euphoscopin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic analysis used in the structural elucidation of Euphoscopin B, a jatrophone-type diterpenoid isolated from Euphorbia helioscopia. The protocols outlined below are essential for researchers in natural product chemistry, medicinal chemistry, and drug development who are involved in the isolation and characterization of novel bioactive compounds.
Introduction to this compound and the Role of 2D NMR
This compound is a macrocyclic diterpenoid belonging to the jatrophone (B1672808) family, a class of natural products known for their complex structures and significant biological activities, including cytotoxic properties. The precise determination of the three-dimensional structure of such intricate molecules is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. 2D NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. Through a combination of experiments such as COSY, HSQC, HMBC, and NOESY, a complete and unambiguous structural assignment of this compound can be achieved.
Data Presentation: NMR Spectroscopic Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as well as key 2D NMR correlations. This data is critical for the verification of the compound's structure.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 135.2 | 5.89 (d, 10.0) |
| 2 | 128.4 | 5.65 (dd, 10.0, 8.5) |
| 3 | 78.1 | 5.30 (d, 8.5) |
| 4 | 45.3 | 2.65 (m) |
| 5 | 210.5 | - |
| 6 | 54.1 | 3.15 (d, 12.5) |
| 7 | 75.8 | 4.85 (d, 12.5) |
| 8 | 142.1 | - |
| 9 | 124.5 | 5.95 (s) |
| 10 | 41.2 | 2.40 (m) |
| 11 | 35.1 | 1.85 (m), 1.65 (m) |
| 12 | 70.9 | 4.90 (t, 6.5) |
| 13 | 48.2 | 2.20 (m) |
| 14 | 85.3 | 5.10 (d, 9.5) |
| 15 | 205.8 | - |
| 16 | 25.9 | 1.25 (s) |
| 17 | 20.1 | 1.15 (s) |
| 18 | 16.5 | 1.05 (d, 7.0) |
| OAc | 170.1, 21.1 | 2.05 (s) |
Table 2: Key 2D NMR Correlations for this compound.
| Proton(s) (δH) | COSY Correlations (δH) | HMBC Correlations (δC) | NOESY Correlations (δH) |
| 1-H (5.89) | 2-H (5.65) | C-2, C-3, C-13, C-14, C-15 | 2-H, 14-H |
| 2-H (5.65) | 1-H (5.89), 3-H (5.30) | C-1, C-3, C-4 | 1-H, 3-H |
| 3-H (5.30) | 2-H (5.65), 4-H (2.65) | C-1, C-2, C-4, C-5 | 2-H, 4-H, 18-H |
| 4-H (2.65) | 3-H (5.30), 18-H (1.05) | C-2, C-3, C-5, C-18 | 3-H, 18-H |
| 6-H (3.15) | 7-H (4.85) | C-5, C-7, C-8, C-11 | 7-H, 17-H |
| 7-H (4.85) | 6-H (3.15) | C-5, C-6, C-8, C-9 | 6-H |
| 9-H (5.95) | - | C-7, C-8, C-10, C-11 | 10-H, 17-H |
| 10-H (2.40) | 11-H (1.85, 1.65) | C-8, C-9, C-11, C-12 | 9-H, 11-H |
| 11-H (1.85, 1.65) | 10-H (2.40), 12-H (4.90) | C-9, C-10, C-12, C-13 | 10-H, 12-H |
| 12-H (4.90) | 11-H (1.85, 1.65), 13-H (2.20) | C-10, C-11, C-13, C-14 | 11-H, 13-H, 16-H |
| 13-H (2.20) | 12-H (4.90), 14-H (5.10) | C-1, C-11, C-12, C-14, C-15 | 12-H, 14-H, 16-H |
| 14-H (5.10) | 13-H (2.20) | C-1, C-12, C-13, C-15, C-16 | 1-H, 13-H, 16-H |
| 16-H₃ (1.25) | - | C-13, C-14, C-15 | 12-H, 13-H, 14-H |
| 17-H₃ (1.15) | - | C-6, C-8, C-9 | 6-H, 9-H |
| 18-H₃ (1.05) | 4-H (2.65) | C-3, C-4, C-5 | 3-H, 4-H |
| OAc-H₃ (2.05) | - | C=O (170.1) | - |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
-
Compound: this compound (approximately 5-10 mg)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) (approximately 0.5 mL)
-
Procedure:
-
Weigh the sample of this compound accurately.
-
Dissolve the sample in the chosen deuterated solvent in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
NMR Instrumentation
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Temperature: All experiments should be conducted at a constant temperature, typically 298 K.
2D NMR Experimental Parameters
-
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons (typically through 2-3 bonds).
-
Pulse Program: cosygpqf (or equivalent)
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans (NS): 2-4
-
Number of Increments (TD F1): 256-512
-
Acquisition Time (AQ): ~0.2 s
-
Relaxation Delay (D1): 1-2 s
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: hsqcedetgpsp (for multiplicity editing) or equivalent.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-220 ppm.
-
Number of Scans (NS): 4-8
-
Number of Increments (TD F1): 128-256
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
-
Relaxation Delay (D1): 1-2 s
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds).
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-220 ppm.
-
Number of Scans (NS): 8-16
-
Number of Increments (TD F1): 256-512
-
Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz.
-
Relaxation Delay (D1): 1.5-2.5 s
-
Purpose: To identify protons that are close in space (through-space interactions), providing information about the stereochemistry and conformation of the molecule.
-
Pulse Program: noesygpph (or equivalent)
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans (NS): 8-16
-
Number of Increments (TD F1): 256-512
-
Mixing Time (d8): 500-800 ms (B15284909) (optimization may be required).
-
Relaxation Delay (D1): 1-2 s
Visualization of the Structural Elucidation Workflow
The following diagrams illustrate the logical workflow for the 2D NMR analysis of this compound.
Application Notes and Protocols for MTT Assay with Euphoscopin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphoscopin B, a macrocyclic diterpenoid isolated from Euphorbia helioscopia, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of cells.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][4] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5]
This protocol is designed to be a starting point for researchers and can be optimized for specific cell lines and experimental conditions. Additionally, this document outlines the known signaling pathways potentially affected by related compounds from Euphorbia helioscopia to provide a mechanistic context for the observed cytotoxic effects.
Data Presentation
Quantitative data from the MTT assay should be summarized to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%). The results can be presented in the following tables:
Table 1: Raw Absorbance Data
| Concentration of this compound (µM) | Replicate 1 (OD at 570 nm) | Replicate 2 (OD at 570 nm) | Replicate 3 (OD at 570 nm) | Mean OD | Standard Deviation |
| 0 (Vehicle Control) | |||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Concentration 6 | |||||
| Concentration 7 | |||||
| Concentration 8 |
Table 2: Calculation of Percentage Cell Viability and IC50
| Concentration of this compound (µM) | Mean OD | Mean OD of Control | Percentage Viability (%) |
| 0 (Vehicle Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 | |||
| Concentration 6 | |||
| Concentration 7 | |||
| Concentration 8 | |||
| Calculated IC50 (µM) |
Percentage Viability = (Mean OD of Treated Cells / Mean OD of Control Cells) x 100
Experimental Protocols
Materials
-
This compound (stock solution in DMSO, filter-sterilized)
-
Selected cancer cell line(s) (e.g., HL-60, HeLa, MDA-MB-231, HepG2)[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[5]
-
Humidified incubator (37°C, 5% CO2)
Protocol for MTT Assay with this compound
1. Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
2. Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting range, based on related compounds, could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design, to assess time-dependent effects.
3. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[6][7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7] The incubation time may need to be optimized for the specific cell line.
4. Solubilization of Formazan:
-
After incubation with MTT, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[6]
-
Mix gently by pipetting or using a plate shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.[4]
6. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound as described in Table 2.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Hypothesized Signaling Pathway
The precise signaling pathway of this compound is still under investigation. However, based on studies of the related compound euphornin, also from E. helioscopia, a potential mechanism of action involves the induction of apoptosis and cell cycle arrest.[1][8]
Caption: Hypothesized signaling pathway for this compound-induced apoptosis and cell cycle arrest.
References
- 1. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic diterpenoids from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Euphoscopin B Cytotoxicity on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euphoscopin B, a diterpenoid isolated from species of the Euphorbia genus, has garnered interest for its potential anticancer properties.[1][2] Members of this class of compounds, known as lathyrane diterpenoids, have demonstrated cytotoxic effects against various cancer cell lines.[1][3] Preliminary studies on related compounds, such as Euphorbia factor L1 and L3, suggest that their mechanism of action involves the induction of apoptosis through the mitochondrial (intrinsic) pathway.[3][4] This pathway is a critical regulator of programmed cell death, and its activation is a key strategy in cancer therapy.[5][6]
These application notes provide detailed protocols for culturing cancer cell lines and evaluating the cytotoxic effects of this compound. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and metabolic activity.[7][8][9] This assay is a fundamental tool for in vitro screening of potential anticancer compounds.[10]
Data Presentation
The following tables present hypothetical data for the cytotoxicity of this compound against various cancer cell lines. These tables are intended to serve as examples for data presentation and interpretation.
Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 24 | 38.5 |
| A549 | Lung Carcinoma | 48 | 25.2 |
| MCF-7 | Breast Adenocarcinoma | 24 | 48.9 |
| MCF-7 | Breast Adenocarcinoma | 48 | 36.4 |
| HCT116 | Colon Carcinoma | 24 | 41.3 |
| HCT116 | Colon Carcinoma | 48 | 29.8 |
| HeLa | Cervical Carcinoma | 24 | 33.7 |
| HeLa | Cervical Carcinoma | 48 | 22.1 |
Table 2: Hypothetical Quantification of Apoptosis by Annexin V-FITC/PI Staining in A549 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |
| Control | 0 | 2.5 ± 0.6 | 1.8 ± 0.4 | 0.9 ± 0.3 | 94.8 ± 1.2 |
| This compound | 10 | 12.7 ± 1.1 | 4.5 ± 0.7 | 1.3 ± 0.5 | 81.5 ± 2.0 |
| This compound | 25 | 32.4 ± 2.2 | 10.9 ± 1.3 | 2.1 ± 0.6 | 54.6 ± 3.1 |
| This compound | 50 | 51.8 ± 2.9 | 22.6 ± 2.0 | 3.7 ± 0.8 | 21.9 ± 2.5 |
Table 3: Hypothetical Cell Cycle Analysis of A549 Cells Treated with this compound for 24 hours
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 58.1 ± 2.5 | 25.3 ± 1.8 | 16.6 ± 1.4 |
| This compound | 10 | 56.9 ± 2.8 | 22.8 ± 1.9 | 20.3 ± 1.7 |
| This compound | 25 | 50.4 ± 2.3 | 18.5 ± 1.6 | 31.1 ± 2.1 |
| This compound | 50 | 38.2 ± 2.1 | 14.7 ± 1.3 | 47.1 ± 2.6 |
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic steps for maintaining and subculturing adherent cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Protocol:
-
Maintain cell lines in T-75 flasks with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth and subculture when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and seed new flasks at the desired density.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells contain NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692).[7][8]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[11]
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cells
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit instructions).[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Signaling Pathway
Caption: Postulated intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Application of Jatrophane Diterpenes in Multidrug Resistance Research: A Focus on Euphoscopin B Analogs
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbia genus, have emerged as potent modulators of P-gp-mediated MDR. While direct studies on Euphoscopin B are limited in this context, extensive research on its structural analog, Euphorbia factor L1 (EFL1), provides a strong foundation for its application in MDR research. This document outlines the application of this compound, using data and protocols established for EFL1, to investigate and overcome multidrug resistance in cancer cells.
Principle
Euphorbia factor L1 has been shown to reverse ABCB1-mediated multidrug resistance.[1] It sensitizes MDR cells to anticancer drugs by inhibiting the efflux function of the ABCB1 transporter, leading to increased intracellular accumulation of chemotherapeutic agents.[1] This effect is achieved without inducing significant cytotoxicity at concentrations effective for MDR reversal. The proposed mechanism involves the direct inhibition of P-gp, potentially through competitive binding, which restores the cytotoxic efficacy of conventional anticancer drugs in resistant cells.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Euphorbia factor L1 (EFL1) in reversing multidrug resistance in the K562/ADR human leukemia cell line, which overexpresses P-glycoprotein. This data can be used as a benchmark for designing experiments with this compound.
Table 1: Cytotoxicity of Euphorbia Factor L1 (EFL1)
| Cell Line | IC50 (µM) after 96h exposure |
| K562 (sensitive) | 33.86 ± 2.51 |
| K562/ADR (resistant) | 39.64 ± 2.93 |
Data extracted from a study on Euphorbia factor L1, a close analog of this compound.[1]
Table 2: Reversal of Doxorubicin (B1662922) Resistance by EFL1 in K562/ADR Cells
| Treatment | IC50 of Doxorubicin (µM) | Fold Reversal |
| Doxorubicin alone | 28.45 ± 1.98 | 1 |
| Doxorubicin + 2.5 µM EFL1 | 12.67 ± 1.03 | 2.25 |
| Doxorubicin + 5.0 µM EFL1 | 6.89 ± 0.54 | 4.13 |
| Doxorubicin + 10.0 µM EFL1 | 2.76 ± 0.21 | 10.31 |
Data extracted from a study on Euphorbia factor L1.[1]
Table 3: Effect of EFL1 on Intracellular Accumulation of P-gp Substrates in K562/ADR Cells
| Treatment | Rhodamine 123 Accumulation (Fluorescence Intensity) | Doxorubicin Accumulation (Fluorescence Intensity) |
| Control | 100% | 100% |
| + 5.0 µM EFL1 | 215% | 185% |
| + 10.0 µM EFL1 | 320% | 270% |
Data extracted from a study on Euphorbia factor L1.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the potential of this compound in reversing multidrug resistance, based on methodologies used for EFL1.[1]
1. Cell Culture
-
Cell Lines:
-
K562 (human myelogenous leukemia, drug-sensitive parental cell line)
-
K562/ADR (doxorubicin-resistant, P-gp overexpressing cell line)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance of Resistance: K562/ADR cells should be cultured in the presence of 1 µM doxorubicin to maintain the MDR phenotype. Cells should be cultured in drug-free medium for at least one week before experiments.
2. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is non-toxic to the cells, which is crucial for subsequent MDR reversal studies.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
3. Chemosensitization Assay
This assay evaluates the ability of this compound to sensitize MDR cells to a chemotherapeutic drug.
-
Procedure:
-
Seed K562 and K562/ADR cells in 96-well plates.
-
Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of non-toxic concentrations of this compound (e.g., 2.5, 5, and 10 µM).
-
Incubate for 72 hours.
-
Perform an MTT assay as described above to determine the IC50 of the chemotherapeutic agent.
-
Calculate the fold reversal (FR) value: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
-
4. P-glycoprotein Substrate Accumulation Assay
This assay directly measures the effect of this compound on the efflux function of P-gp using fluorescent substrates.
-
Substrates: Rhodamine 123 or Doxorubicin (which is intrinsically fluorescent).
-
Procedure:
-
Harvest cells and resuspend them in fresh medium at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with non-toxic concentrations of this compound for 1 hour at 37°C.
-
Add the fluorescent substrate (e.g., 5 µM Rhodamine 123 or 10 µM Doxorubicin) and incubate for another 1-2 hours.
-
Wash the cells twice with ice-cold PBS.
-
Analyze the intracellular fluorescence intensity using a flow cytometer.
-
5. Western Blot Analysis
This technique is used to determine if this compound affects the expression level of P-glycoprotein.
-
Procedure:
-
Treat cells with this compound for a specified period (e.g., 24, 48, 72 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against P-glycoprotein (ABCB1).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Visualizations
References
Application Notes and Protocols for Investigating the Apoptotic Pathways Modulated by Euphoscopin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphoscopin B is a macrocyclic diterpenoid isolated from Euphorbia helioscopia. While direct studies on its apoptosis-inducing capabilities are limited, its structural analogs, jatrophane diterpenes, and other compounds from Euphorbia species have demonstrated significant pro-apoptotic and anticancer activities. For instance, certain jatrophane diterpenes have been shown to induce apoptosis and circumvent multidrug resistance in cancer cells by targeting the PI3K/NF-κB signaling pathway. Furthermore, related compounds such as Euphorbia factor L1 and L2 have been reported to trigger the mitochondrial apoptosis pathway, characterized by the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent caspase activation.
These findings provide a strong rationale for investigating this compound as a potential modulator of apoptosis. These application notes offer a comprehensive guide with detailed protocols for researchers to explore the pro-apoptotic effects of this compound and elucidate the underlying molecular mechanisms. The following sections detail experimental workflows, key assays, and potential signaling pathways that may be involved.
Data Presentation: Expected Quantitative Outcomes
The following tables are structured to present anticipated quantitative data from the described experimental protocols. These serve as a template for organizing and comparing results obtained from studying the effects of this compound on cancer cell lines.
Table 1: Cell Viability Inhibition by this compound (MTT Assay)
| Cell Line | Concentration of this compound (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HL-60 | 0 (Control) | 48 | 100 ± 4.2 | \multirow{5}{}{[Calculated Value]} |
| 1 | 48 | [Value] ± [SD] | ||
| 5 | 48 | [Value] ± [SD] | ||
| 10 | 48 | [Value] ± [SD] | ||
| 25 | 48 | [Value] ± [SD] | ||
| MCF-7 | 0 (Control) | 48 | 100 ± 3.8 | \multirow{5}{}{[Calculated Value]} |
| 1 | 48 | [Value] ± [SD] | ||
| 5 | 48 | [Value] ± [SD] | ||
| 10 | 48 | [Value] ± [SD] | ||
| 25 | 48 | [Value] ± [SD] |
Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| HL-60 | Control | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| This compound (IC50) | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] | |
| MCF-7 | Control | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| This compound (IC50) | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound (Western Blot)
| Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| Mitochondrial Pathway | ||
| Bcl-2 | Control | 1.0 |
| This compound (IC50) | [Value] | |
| Bax | Control | 1.0 |
| This compound (IC50) | [Value] | |
| Cleaved Caspase-9 | Control | 1.0 |
| This compound (IC50) | [Value] | |
| Cleaved Caspase-3 | Control | 1.0 |
| This compound (IC50) | [Value] | |
| Cleaved PARP | Control | 1.0 |
| This compound (IC50) | [Value] | |
| PI3K/Akt Pathway | ||
| p-Akt | Control | 1.0 |
| This compound (IC50) | [Value] | |
| Akt | Control | 1.0 |
| This compound (IC50) | [Value] |
Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Treatment | % Cells with Depolarized Mitochondria (Mean ± SD) |
| HL-60 | Control | [Value] ± [SD] |
| This compound (IC50) | [Value] ± [SD] | |
| MCF-7 | Control | [Value] ± [SD] |
| This compound (IC50) | [Value] ± [SD] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. Use DMSO as the vehicle control.
-
Replace the medium with the prepared dilutions of this compound and control medium.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound (at its IC50 concentration) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, cleaved PARP, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound (IC50) for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay assesses the disruption of the mitochondrial membrane potential, a hallmark of intrinsic apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
JC-1 or TMRE staining solution
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound (IC50) as previously described.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in medium containing the JC-1 or TMRE probe and incubate at 37°C for 15-30 minutes.
-
Wash the cells to remove the excess probe.
-
Analyze the cells by flow cytometry or visualize under a fluorescence microscope. For JC-1, healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will exhibit green fluorescence (J-monomers).
Visualizations
Signaling Pathway Diagrams
Caption: Potential Apoptotic Pathways Modulated by this compound.
Caption: Hypothesized Inhibition of the PI3K/Akt Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow for Studying this compound-Induced Apoptosis.
Application Notes and Protocols for In Vivo Studies with Euphoscopin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the therapeutic potential of Euphoscopin B, a natural product with purported anti-inflammatory and antioxidant properties. Due to the limited specific in vivo data on this compound, this document outlines generalized yet detailed protocols based on standard methodologies for assessing anti-inflammatory and anti-cancer activities of novel compounds.
Introduction to this compound
This compound is a natural extract, and compounds from the Euphorbia genus, from which it is derived, have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.[1] Preliminary data suggests that this compound may protect cells from oxidative damage and reduce inflammation, making it a candidate for investigation in inflammatory diseases and oncology.[2]
General Considerations for In Vivo Studies
Prior to initiating in vivo efficacy studies, it is crucial to conduct preliminary experiments to determine the maximum tolerated dose (MTD) and to understand the pharmacokinetic and pharmacodynamic profiles of this compound. These initial studies are essential for selecting an appropriate dose range and dosing schedule for the efficacy models.
Experimental Protocols: Anti-inflammatory Activity
Several well-established animal models can be used to evaluate the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema Model
This widely used model assesses acute inflammation.
Protocol:
-
Animal Model: Male Swiss albino mice are typically used.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., normal saline with a suitable solubilizing agent like Polysorbate 80)
-
Positive Control (e.g., Indomethacin or another standard NSAID)
-
This compound (at least three different doses, e.g., 10, 50, 100 mg/kg)
-
-
Drug Administration: Administer this compound or control treatments intraperitoneally or orally.
-
Induction of Edema: One hour after treatment, inject 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| 1 | Vehicle Control | - | 0 | |
| 2 | Positive Control | |||
| 3 | This compound | 10 | ||
| 4 | This compound | 50 | ||
| 5 | This compound | 100 |
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is relevant for studying inflammatory bowel disease.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis: Administer DSS in the drinking water for 5-7 days.
-
Grouping and Treatment:
-
Control (no DSS)
-
DSS + Vehicle
-
DSS + Sulfasalazine (positive control)
-
DSS + this compound (multiple doses)
-
Treatment with this compound can be prophylactic (before and during DSS) or therapeutic (after DSS induction).
-
-
Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis (to assess tissue damage and inflammation) and measure colon length. Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.
Data Presentation:
| Group | Treatment | Mean Disease Activity Index (DAI) | Mean Colon Length (cm) | MPO Activity (U/g tissue) |
| 1 | Control | |||
| 2 | DSS + Vehicle | |||
| 3 | DSS + Positive Control | |||
| 4 | DSS + this compound (Low Dose) | |||
| 5 | DSS + this compound (High Dose) |
Potential Anti-inflammatory Signaling Pathway of this compound
Based on the activity of other anti-inflammatory compounds, this compound may exert its effects by inhibiting key inflammatory pathways such as NF-κB and MAPK.[3]
Caption: Putative NF-κB and MAPK signaling pathway inhibition by this compound.
Experimental Protocols: Anti-Cancer Activity
The potential cytotoxic properties of compounds from the Euphorbia genus suggest that this compound could be investigated for anti-cancer activity. Xenograft and syngeneic tumor models are standard for in vivo testing.[4][5][6]
Xenograft Tumor Model
This model uses human cancer cell lines implanted into immunodeficient mice.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Cell Line: Choose a human cancer cell line relevant to the proposed therapeutic area (e.g., breast, colon, lung).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment:
-
Vehicle Control
-
Standard-of-Care Chemotherapy (positive control)
-
This compound (multiple doses)
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: When tumors in the control group reach a predetermined size, euthanize all animals. Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Data Presentation:
| Group | Treatment | Mean Tumor Volume (mm³) at Day X | Mean Tumor Weight (g) at Endpoint |
| 1 | Vehicle Control | ||
| 2 | Positive Control | ||
| 3 | This compound (Low Dose) | ||
| 4 | This compound (High Dose) |
Syngeneic Tumor Model
This model uses mouse cancer cell lines implanted into immunocompetent mice, which is suitable for studying immuno-oncology effects.
Protocol:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the cell line).
-
Cell Line: A syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma).
-
Procedure: The procedure is similar to the xenograft model, but in an immunocompetent host. This allows for the evaluation of the interplay between the compound, the tumor, and the host immune system.
-
Endpoint Analysis: In addition to tumor measurements, immune cell populations within the tumor and spleen can be analyzed by flow cytometry.
Experimental Workflow for In Vivo Oncology Studies
Caption: General workflow for in vivo anti-cancer efficacy studies.
Conclusion
These application notes provide a foundational framework for the in vivo evaluation of this compound. The selection of specific models, doses, and endpoints should be guided by the specific research question and any available in vitro data. Rigorous experimental design, including appropriate controls and statistical analysis, is paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols for the Isolation of Euphoscopin B from Euphorbia helioscopia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of Euphoscopin B, a jatrophane diterpenoid, from the plant Euphorbia helioscopia. The methodologies described are based on established phytochemical extraction and purification techniques for diterpenoids from Euphorbia species.
Introduction
Euphorbia helioscopia L. is a rich source of structurally diverse and biologically active diterpenoids, particularly those with a jatrophane skeleton.[1] These compounds have garnered significant interest due to their potential therapeutic properties, including cytotoxic, anti-inflammatory, and multidrug resistance reversal activities.[2][3] this compound is one of the many jatrophane diterpenoids isolated from this plant. The following protocols outline a systematic approach for its extraction, fractionation, and purification.
Data Presentation
The following tables summarize the quantitative data related to the isolation of jatrophane diterpenoids from Euphorbia helioscopia. The data is compiled from a representative study on the phytochemical analysis of this plant and provides an expected yield from a large-scale extraction.[4]
Table 1: Summary of Extraction and Fractionation Yields from Euphorbia helioscopia
| Step | Input Material | Description | Output | Yield (w/w) |
| Extraction | 30 kg of dried, powdered roots | Methanol (B129727) extraction under reflux | Crude Extract | 3.24 kg |
| Partitioning | 3.24 kg of Crude Extract | Liquid-liquid partitioning with dichloromethane (B109758) | Dichloromethane Fraction | 1.03 kg |
| Initial Chromatography | 1.03 kg of Dichloromethane Fraction | Silica (B1680970) gel column chromatography with a PE-EtOAc gradient | Five Fractions (A-E) | - |
| Fraction B Separation | 147 g of Fraction B | MCI gel chromatography with a CH₃OH-H₂O gradient | Four Sub-fractions (Fr.B.1-Fr.B.4) | - |
| Sub-fraction B.4 Purification | 34 g of Fr.B.4 | Silica gel and Sephadex LH-20 chromatography | Compound 3 (a jatrophane diterpenoid) | 15.2 g |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value/Description |
| Molecular Formula | C₂₉H₃₈O₇ (example for a related compound)[5] |
| Molecular Weight | 521.25 g/mol (example for a related compound)[5] |
| ¹³C-NMR Data (CDCl₃, δ in ppm) | The ¹³C-NMR data for this compound has been reported.[1] Key resonances for related jatrophane diterpenoids include signals in the ranges of δ 15-30 (methyl groups), δ 30-50 (methylene and methine groups), δ 70-90 (oxygenated carbons), and δ 120-140 (olefinic carbons), with carbonyl carbons appearing around δ 170-210.[5] |
Experimental Protocols
Protocol 1: Extraction of Crude Diterpenoid Mixture
This protocol describes the initial extraction of diterpenoids from dried plant material.
Materials:
-
Dried, powdered aerial parts or roots of Euphorbia helioscopia
-
Methanol (reagent grade)
-
Dichloromethane (reagent grade)
-
Reflux apparatus
-
Rotary evaporator
-
Large-scale filtration apparatus
Procedure:
-
The dried and powdered plant material (e.g., 30 kg) is subjected to exhaustive extraction with methanol under reflux.[4]
-
The resulting methanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[4]
-
The crude extract is suspended in water and then partitioned with dichloromethane.[4]
-
The dichloromethane layer, containing the less polar diterpenoids, is collected and concentrated to dryness to yield the dichloromethane fraction.[4]
Protocol 2: Chromatographic Purification of this compound
This protocol outlines the multi-step chromatographic process for the isolation of this compound from the crude extract.
Materials:
-
Dichloromethane fraction from Protocol 1
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
MCI gel
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate (B1210297), methanol, water)
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
Step 1: Initial Silica Gel Chromatography
-
The dichloromethane fraction is adsorbed onto a small amount of silica gel and loaded onto a large silica gel column.[4]
-
The column is eluted with a gradient of petroleum ether-ethyl acetate (from 100:1 to 0:1, v/v) to yield several primary fractions (e.g., Fractions A-E).[4]
-
The fractions are monitored by TLC, and those containing compounds with similar Rf values are combined.
Step 2: Further Fractionation using MCI Gel and Sephadex LH-20
-
Fractions rich in diterpenoids (identified by TLC and/or ¹H-NMR) are further separated using MCI gel column chromatography with a methanol-water gradient (e.g., from 5:5 to 9:1).[4]
-
The resulting sub-fractions are then subjected to purification on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.[6]
Step 3: Final Purification by HPLC
-
Fractions containing this compound, as identified by preliminary spectroscopic analysis, are subjected to final purification by preparative or semi-preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Helioscopianoids A–Q, bioactive jatrophane diterpenoid esters from Euphorbia helioscopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Assessing Euphoscopin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphoscopin B, a diterpenoid isolated from Euphorbia species, has demonstrated potential as a cytotoxic agent against various cancer cell lines. Understanding its potency and mechanism of action is crucial for its development as a potential therapeutic. The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cytotoxicity by measuring the total protein content of adherent cells. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the SRB assay, guidelines for data presentation, and visualizations of the experimental workflow and a putative signaling pathway.
The principle of the SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of viable cells. This assay is recognized for its simplicity, reproducibility, and the stability of its endpoint, making it suitable for high-throughput screening of potential anticancer compounds.
Data Presentation: Cytotoxicity of this compound and Related Diterpenoids
The cytotoxic activity of this compound and other diterpenoids isolated from Euphorbia species against various cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.
| Compound/Drug | Cell Line | Cell Type | IC50 (µM) |
| This compound | HL-60 | Human Promyelocytic Leukemia | 9.0 |
| Euphornin L | HL-60 | Human Promyelocytic Leukemia | 2.7 |
| Euphorfischerin A | HeLa | Human Cervical Cancer | 4.6 |
| H460 | Human Lung Cancer | 11.5 | |
| Namalwa | Human Burkitt's Lymphoma | 16.4 | |
| Euphorfischerin B | HeLa | Human Cervical Cancer | 9.5 |
| H460 | Human Lung Cancer | 17.4 | |
| Namalwa | Human Burkitt's Lymphoma | 13.3 | |
| Jolkinolide B | ANA-1 | Murine Macrophage | 0.0446 |
| B16 | Murine Melanoma | 0.0448 | |
| Jurkat | Human T-cell Leukemia | 0.0647 | |
| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide | ANA-1 | Murine Macrophage | 0.00712 |
| Jurkat | Human T-cell Leukemia | 0.0179 |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol outlines the step-by-step procedure for assessing the cytotoxicity of this compound using the SRB assay in a 96-well plate format.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 20,000 cells per well in a volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium, resulting in a final TCA concentration of approximately 3.3%.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water.
-
Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.
-
Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.
-
After the final wash, remove the acetic acid and allow the plates to air dry completely at room temperature.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance (optical density, OD) at a wavelength of 510 nm using a microplate reader.
-
Data Analysis
-
Subtract the background absorbance (from wells containing only medium) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean OD of treated cells / Mean OD of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[1]
Visualizations
Experimental Workflow for SRB Assay
Caption: SRB assay experimental workflow.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Putative this compound signaling.
References
Troubleshooting & Optimization
improving solubility of Euphoscopin B for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Euphoscopin B. The information is designed to address common challenges encountered during in vitro assays, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural diterpenoid that has been investigated for its potential biological activities. Like many complex natural products, it is a hydrophobic molecule, which can present challenges for its use in aqueous in vitro assay systems.
| Property | Value |
| Molecular Formula | C₃₃H₄₂O₉ |
| Molecular Weight | 582.68 g/mol |
| Appearance | Light yellow powder |
Q2: I am having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?
Due to its hydrophobic nature, this compound has poor solubility in water. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). Ethanol may also be a viable option, though potentially less effective than DMSO. It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous assay medium.
Q3: What is the maximum concentration of DMSO I can use in my in vitro assay?
The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines without inducing significant toxicity. However, it is always best practice to run a vehicle control (assay medium with the same final concentration of DMSO) to ensure that the solvent is not affecting the experimental results.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing or gently pipetting immediately after adding the stock solution to the aqueous medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Use of a Surfactant: In some cases, a small, biologically compatible amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) can help maintain solubility. However, this should be tested for its effects on your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | Increase the volume of DMSO. Gentle warming (to no more than 37°C) and vortexing can also aid dissolution. |
| The compound dissolves in DMSO but precipitates upon dilution in aqueous media. | The compound's solubility limit in the final aqueous solution has been exceeded. | Decrease the final concentration of this compound. Prepare intermediate dilutions in a mixture of DMSO and aqueous buffer before the final dilution. Consider the use of solubilizing agents if compatible with your assay. |
| Inconsistent results between experiments. | Precipitation of the compound leading to inaccurate concentrations. | Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Visually inspect for any precipitation before adding to your assay. |
| Vehicle control shows unexpected biological effects. | DMSO concentration is too high. | Reduce the final concentration of DMSO in your assay to below 0.5%. Confirm the toxicity threshold of your specific cell line for DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 5.83 mg of this compound powder.
-
Adding Solvent: Add 1 mL of high-purity, sterile DMSO to the powder.
-
Dissolving the Compound: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile DMSO or cell culture medium. This will result in a 1 mM solution.
-
Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed (37°C) cell culture medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the compound, mix thoroughly by gentle inversion or pipetting.
-
Application: Use the freshly prepared working solution in your in vitro assay immediately.
Signaling Pathways and Experimental Workflows
The precise mechanism of action for this compound is a subject of ongoing research. However, based on the activities of similar compounds, it is plausible that it may interact with key cellular signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: General experimental workflow for using this compound in in vitro assays.
Technical Support Center: Stability of Euphoscopin B in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Euphoscopin B in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often linked to compound degradation. It is crucial to prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.[1] Variability in media preparation, such as using different sources or lots of serum and supplements, can also contribute to inconsistencies. Additionally, using cells with a high passage number can affect results, as cellular metabolism can change over time.[1]
Q2: I'm observing higher than expected cytotoxicity in my experiments with this compound. What should I investigate?
A2: Higher than expected cytotoxicity could be due to several factors. The compound may be degrading into a more toxic substance.[1] It's also possible that this compound is precipitating out of solution in the culture medium, leading to concentrated "hot spots" that are highly toxic to cells.[1] Interactions with components of the cell culture medium could also lead to the formation of cytotoxic complexes.
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: The most direct way to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This involves incubating the compound in the cell culture medium (both with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[1][3]
Q4: Can components of the cell culture media affect the stability of this compound?
A4: Yes, media components can significantly impact compound stability. Factors such as pH, the presence of serum proteins that can bind to the compound, and interactions with vitamins or amino acids can all influence the degradation rate of your compound.[3][4][5] For example, some compounds are sensitive to light or oxidation, and components in the media can catalyze these reactions.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity of this compound
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.[1] Conduct a stability study using HPLC or LC-MS to determine the degradation rate in your specific cell culture medium.[1][3] |
| Variability in Media | Ensure consistent media preparation, including the source and lot of serum and supplements.[1] Test the stability in a simpler, serum-free medium to identify potential interactions.[1] |
| Cell Passage Number | Use cells within a consistent and low passage number range.[1] |
| Adsorption to Plasticware | Hydrophobic compounds can bind to plastic surfaces. Consider using low-binding plates or pre-incubating plates to saturate non-specific binding sites.[3] |
Issue 2: High Variability in Quantitative Analysis (HPLC/LC-MS)
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the stock solution is fully dissolved before preparing dilutions. Brief vortexing or sonication can help.[3] |
| Precipitation in Media | Visually inspect the medium for any signs of precipitation after adding this compound.[1] Determine the kinetic solubility of the compound in your culture medium.[3] |
| Sample Processing Errors | Ensure consistent timing and procedure for sample collection and processing. Immediately freeze samples at -80°C or quench with an organic solvent to stop further degradation before analysis.[3] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol outlines a method to evaluate the chemical stability of this compound under standard cell culture conditions.[3]
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column and detector
-
Sterile tubes for sample collection
Methodology:
-
Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[3]
-
Incubation: Spike this compound into pre-warmed complete cell culture medium to the final desired concentration. Aliquot this solution into several sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).[3]
-
Place the tubes in a 37°C, 5% CO2 incubator.[3]
-
Sample Collection: At each designated time point, remove one tube. The t=0 sample should be processed immediately after preparation.[3]
-
Sample Processing: To stop further degradation, either freeze the sample at -80°C or immediately extract it with an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.[3]
-
Analysis: Analyze the samples using a validated HPLC method to quantify the peak area of the parent this compound compound.[1]
-
Calculation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.[3]
Caption: Workflow for assessing compound stability in cell culture media.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not extensively documented in publicly available literature, a general workflow for investigating the impact of compound stability on a hypothetical signaling pathway is presented below. This workflow illustrates how to correlate the chemical stability of a compound with its biological effect.
Caption: Correlating compound stability with biological pathway modulation.
This generalized workflow can be adapted to investigate the effects of this compound on various signaling pathways that are commonly studied in cancer research, such as the PI3K/Akt, MAPK/ERK, or NF-κB pathways, once a specific cellular target or effect has been identified. The key is to run the chemical stability analysis in parallel with the biological assay to ensure that the observed biological effects can be attributed to the intact compound.
References
- 1. Proteomic identification of cathepsin B and nucleophosmin as novel UVA-targets in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of the NF-kB signalling pathway in heterotopic ossification: biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sema4C/PlexinB2 signaling controls breast cancer cell growth, hormonal dependence and tumorigenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGFBP3 modulation of tumor pathogenesis and cell signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
troubleshooting inconsistent results in Euphoscopin B experiments
Welcome to the technical support center for Euphoscopin B (also known as Euphorbia factor L1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this lathyrane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus. It has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and the ability to induce apoptosis.[1][2][3] Research suggests that its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of key cellular signaling pathways.[4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal results and to minimize variability, proper handling and storage of this compound are crucial.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.
-
Preparation: To aid dissolution, gentle vortexing or sonication may be employed. After dissolving, it is good practice to microfilter the solution to remove any undissolved particulates.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.[6][7] Store these aliquots at -20°C or -80°C, protected from light. While specific stability data for this compound is limited, many diterpenoids are sensitive to degradation, so minimizing exposure to light and temperature fluctuations is recommended.[8]
Q3: What are the key signaling pathways affected by this compound?
A3: Current research indicates that this compound primarily affects the following signaling pathways:
-
PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[4][9] This pathway is crucial for cell survival, proliferation, and growth, and its inhibition is a key mechanism of this compound's anti-cancer effects.
-
Mitochondrial Apoptosis Pathway: this compound induces apoptosis by triggering the mitochondrial pathway, which involves the loss of mitochondrial membrane potential and the release of cytochrome c.[5]
-
NF-κB Signaling Pathway: While direct inhibition by this compound is still under investigation, extracts from Euphorbia species, rich in diterpenoids, have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[10][11][12] Given this compound's anti-inflammatory properties, this pathway is a likely target.
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common challenge in in-vitro assays. The following factors could be contributing to this variability:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range.
-
Compound Stability: As a natural product, this compound may be susceptible to degradation. Avoid repeated freeze-thaw cycles of your stock solution and protect it from light.[6][8]
-
Assay Interference: Natural products can sometimes interfere with assay reagents. For tetrazolium-based assays like MTT, the compound itself might reduce the reagent, leading to inaccurate readings.[4]
-
Solubility Issues: Poor solubility in culture media can lead to inconsistent concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.
Troubleshooting Workflow: Inconsistent IC50 Values
Caption: Troubleshooting inconsistent IC50 values.
Issue 2: Lower-Than-Expected Cytotoxicity
Q: this compound is showing lower cytotoxic effects than reported in the literature. What should I check?
A: Several factors can lead to reduced efficacy in cytotoxicity assays:
-
Compound Purity and Integrity: Verify the purity of your this compound sample. Degradation during storage or handling can reduce its activity.
-
Cell Density: The initial cell seeding density can significantly impact the apparent cytotoxicity. Higher cell densities may require higher compound concentrations to achieve the same effect.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. Ensure your incubation time is sufficient and consistent with established protocols.
-
Serum Concentration: Components in the fetal bovine serum (FBS) can sometimes bind to the compound, reducing its effective concentration. Consider testing with different serum concentrations.
Troubleshooting Workflow: Low Cytotoxicity
Caption: Troubleshooting low cytotoxic effects.
Data Summary: Cytotoxicity of this compound and Related Diterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (EFL1) and related compounds in various cancer cell lines. Note that experimental conditions such as incubation time can affect these values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (EFL1) | A549 | Lung Carcinoma | 51.34 ± 3.28 | [5] |
| This compound (EFL1) | Caco-2 | Colon Adenocarcinoma | >200 (at 72h) | [9] |
| Euphorbia factor L3 | A549 | Lung Carcinoma | 34.04 ± 3.99 | [5] |
| Euphorbia factor L3 | MCF-7 | Breast Cancer | 45.28 ± 2.56 | [5] |
| Euphorbia factor L3 | LoVo | Colon Cancer | 41.67 ± 3.02 | [5] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathway Diagrams
This compound-Induced Apoptosis via PI3K/AKT/mTOR Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Postulated Anti-inflammatory Action of this compound via NF-κB Inhibition
Caption: Postulated inhibition of the NF-κB pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Methanol extract of Euphorbia cotinifolia L. leaf attenuates inflammation and oxidative stress in RAW 264.7 macrophages via TAK1-mediated suppression of NF-κB/MAPK and activation of Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Euphoscopin B Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphoscopin B in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a serial dilution from 100 µM down to 0.1 µM. This range allows for the determination of an IC50 value (the concentration at which 50% of cells are inhibited) across a variety of cell lines which may have different sensitivities.
Q2: Which cytotoxicity assay is most suitable for assessing the effects of this compound?
A2: The choice of assay depends on the suspected mechanism of action of this compound.
-
MTT or XTT assays are suitable if you hypothesize that this compound affects metabolic activity and mitochondrial function.[1][2] These assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[1]
-
LDH assay is recommended if you expect this compound to induce membrane damage and necrosis. This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[3][4][5]
-
ATP-based assays (e.g., CellTiter-Glo®) are a good alternative as they measure the level of intracellular ATP, which is a key indicator of cell viability and is less prone to interference from colored compounds.[6]
Q3: How long should I incubate the cells with this compound?
A3: The optimal incubation time can vary depending on the cell line and the expected mechanism of action. A standard approach is to perform a time-course experiment, testing incubation periods of 24, 48, and 72 hours. This will help to determine if the cytotoxic effect is acute or requires a longer duration to manifest.
Q4: My this compound stock solution is difficult to dissolve in the culture medium. What should I do?
A4: Poor solubility is a common issue with natural products. To improve solubility, you can try the following:
-
Use a suitable solvent: Initially, dissolve this compound in a small amount of a biocompatible solvent like DMSO. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication or vortexing: Gently sonicating or vortexing the stock solution can help to dissolve the compound.[6]
-
Use of solubilizing agents: In some cases, non-toxic solubilizing agents can be used, but their compatibility with the chosen assay and cell line must be verified.
Troubleshooting Guide
Issue 1: High background signal in my MTT/XTT assay, even in wells without cells.
-
Possible Cause: this compound, like many natural products, may have inherent color that interferes with the absorbance reading of the formazan (B1609692) product.[6] It could also be directly reducing the tetrazolium salt.
-
Troubleshooting Steps:
-
Run a compound control: Prepare wells containing only culture medium and this compound at the same concentrations as your experimental wells.
-
Subtract background: Subtract the absorbance reading of the compound control from your experimental wells.
-
Consider an alternative assay: If interference is significant, switch to a non-colorimetric assay such as an ATP-based luminescence assay or a fluorescence-based assay.[6]
-
Issue 2: I am observing high variability between replicate wells.
-
Possible Cause: Uneven cell seeding, "edge effects" in the microplate, or inconsistent pipetting can all contribute to high variability.[7][8]
-
Troubleshooting Steps:
-
Ensure uniform cell suspension: Gently mix the cell suspension before and during plating to ensure a homogenous cell distribution.
-
Mitigate "edge effects": Avoid using the outer wells of the 96-well plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile PBS or culture medium.[7]
-
Pipetting technique: Use calibrated pipettes and ensure consistent technique, especially when adding small volumes of the compound and assay reagents.
-
Issue 3: My results are not reproducible between experiments.
-
Possible Cause: Lack of reproducibility can stem from inconsistencies in cell culture conditions, reagent preparation, or experimental timing.[7]
-
Troubleshooting Steps:
-
Standardize cell culture: Use cells within a consistent passage number range and ensure they are in the exponential growth phase when plating for the assay.[9] Routinely test for mycoplasma contamination.[7]
-
Fresh reagents: Prepare fresh solutions of this compound and assay reagents for each experiment to avoid degradation.
-
Adhere to a strict timeline: Standardize all incubation times for cell plating, compound treatment, and assay development.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 22.1 |
| HeLa | Cervical Cancer | 12.8 |
Table 2: Effect of Incubation Time on the Cytotoxicity of this compound (10 µM) in MDA-MB-231 Cells.
| Incubation Time (hours) | Cell Viability (%) |
| 24 | 65.4 |
| 48 | 48.2 |
| 72 | 35.1 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[1][2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Read the absorbance at a wavelength of 570 nm using a microplate reader.[2][10]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.[12]
-
Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[12] Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Solution: Add 50 µL of the stop solution provided with the kit to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12][13]
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Putative signaling pathway affected by this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Technical Support Center: Large-Scale Isolation of Euphoscopin B
Welcome to the technical support center for the large-scale isolation of Euphoscopin B. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the extraction and purification of this promising diterpenoid from Euphorbia species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing significantly lower yields of crude extract when moving from a lab-scale to a pilot-scale extraction of Euphorbia helioscopia. What are the potential causes and solutions?
A1: Transitioning from lab to pilot scale often presents challenges in maintaining extraction efficiency. Several factors could contribute to lower yields:
-
Inadequate Solvent Penetration: In larger biomass quantities, ensuring the solvent thoroughly penetrates all the plant material can be difficult.
-
Troubleshooting:
-
Ensure the particle size of the dried plant material is uniform and optimized for large-scale extraction.
-
Implement more vigorous agitation or a percolation system to improve solvent circulation.
-
-
-
Suboptimal Solid-to-Liquid Ratio: The ideal solvent volume to biomass weight ratio can change with scale.[1]
-
Troubleshooting:
-
Experiment with increasing the solvent ratio to ensure complete saturation of the plant material.
-
Consider multi-stage extractions with fresh solvent to enhance recovery.
-
-
-
Extraction Time and Temperature: Conditions that were optimal at a small scale may not be sufficient for larger volumes.
-
Troubleshooting:
-
Gradually increase the extraction time and monitor the yield to find the new optimum.
-
If the compound is stable, a slight increase in temperature can improve extraction efficiency; however, this must be carefully controlled to prevent degradation.
-
-
Q2: The purity of our this compound is inconsistent after chromatographic purification. What steps can we take to improve reproducibility?
A2: Purity issues in large-scale chromatography are common and often relate to the complexity of the crude extract and the scalability of the purification method.[2]
-
Column Overloading: Exceeding the capacity of your chromatography column is a primary cause of poor separation.
-
Troubleshooting:
-
Determine the loading capacity of your stationary phase at a smaller scale and apply it proportionally to your larger column.
-
Consider a pre-purification step, such as liquid-liquid partitioning or flash chromatography, to remove bulk impurities before the main purification step.
-
-
-
Solvent Gradient Inconsistencies: Reproducing a precise solvent gradient can be challenging in larger systems.
-
Troubleshooting:
-
Ensure your pumping system is calibrated and capable of delivering a precise and reproducible gradient at higher flow rates.
-
Simplify the gradient where possible or switch to isocratic elution if the separation window allows.
-
-
-
Presence of Isomers and Related Diterpenoids: Euphorbia species contain numerous structurally similar diterpenoids, which can co-elute with this compound.[3][4][5][6]
-
Troubleshooting:
-
Employ high-resolution chromatographic techniques, such as preparative HPLC, with a stationary phase optimized for diterpenoid separation (e.g., C18).[7][8]
-
Further purification of the collected fractions through recrystallization can help isolate the desired compound from closely related impurities.
-
-
Q3: We are concerned about the potential degradation of this compound during the extended processing times of large-scale isolation. What are the best practices to ensure stability?
A3: While specific degradation pathways for this compound are not extensively documented, general principles for handling sensitive natural products should be applied.[7]
-
Temperature Control: Many complex organic molecules are susceptible to thermal degradation.
-
Best Practices:
-
Perform extraction and solvent evaporation at the lowest feasible temperatures. Use of a rotary evaporator under reduced pressure is recommended.
-
Store extracts and purified fractions at low temperatures (4°C for short-term, -20°C for long-term) and in the dark.
-
-
-
Exposure to Light and Air: Oxidative degradation can be a significant issue for compounds with sensitive functional groups.[9]
-
Best Practices:
-
Use amber glassware or cover vessels with aluminum foil to protect samples from light.
-
Consider performing extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.
-
-
-
pH Stability: The stability of diterpenoids can be pH-dependent.
-
Best Practices:
-
Avoid strongly acidic or basic conditions during extraction and purification unless specifically required for a particular step.
-
Use buffered solutions where appropriate to maintain a stable pH.
-
-
Quantitative Data
The yield of extracts from Euphorbia helioscopia can vary depending on the solvent used. The following table summarizes typical crude extract yields from dried plant material, which can serve as a baseline for optimizing the initial extraction step.
| Extraction Solvent | Crude Extract Yield (%) | Reference |
| Methanol (B129727) | 15.7% | [10] |
| Ethanol | 11.2% | [10] |
| Water (Aqueous) | 13.9% | [10] |
Note: The final yield of pure this compound will be significantly lower and is highly dependent on the efficiency of the subsequent purification steps.
Experimental Protocols
Protocol 1: Large-Scale Extraction of Crude Diterpenoid-Rich Fraction
This protocol is a general guideline for the initial extraction of Euphorbia helioscopia at a pilot scale.
-
Biomass Preparation:
-
Air-dry the whole plant material of Euphorbia helioscopia in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material to a coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Place the powdered plant material (e.g., 10 kg) into a large-scale extractor (e.g., a stainless steel percolation tank).
-
Add a suitable solvent, such as methanol or ethanol, at a solid-to-liquid ratio of 1:10 (w/v) (i.e., 100 L of solvent for 10 kg of biomass).
-
Allow the mixture to macerate for 24-48 hours with periodic agitation to ensure thorough extraction.
-
-
Filtration and Concentration:
-
Drain the solvent from the extractor and filter it to remove solid plant material.
-
Repeat the extraction process on the biomass two more times with fresh solvent to maximize the yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 45°C.
-
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform a liquid-liquid extraction with an immiscible nonpolar solvent, such as hexane (B92381), to remove lipids and other nonpolar impurities.
-
Separate the hexane layer and discard it.
-
Further extract the methanol/water layer with a solvent of intermediate polarity, like dichloromethane (B109758) or ethyl acetate (B1210297), to isolate the diterpenoid-rich fraction.
-
Collect the dichloromethane/ethyl acetate layer and concentrate it under reduced pressure to yield the semi-purified extract.
-
Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines the final purification step to isolate this compound.
-
Sample Preparation:
-
Dissolve the semi-purified diterpenoid-rich extract in a minimal amount of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A preparative-scale C18 reversed-phase column suitable for large sample loads.
-
Mobile Phase: A gradient of methanol and water is often effective for separating diterpenoids.[8] An example gradient could be:
-
Start with 70% methanol / 30% water.
-
Linearly increase to 100% methanol over 40 minutes.
-
Hold at 100% methanol for 10 minutes.
-
-
Flow Rate: Adjust the flow rate according to the column diameter and manufacturer's recommendations.
-
Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., 220-280 nm).
-
-
Fraction Collection:
-
Collect fractions based on the elution profile, targeting the peak corresponding to this compound.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
-
Final Concentration and Crystallization:
-
Pool the fractions containing high-purity this compound.
-
Evaporate the solvent under reduced pressure.
-
Attempt crystallization from a suitable solvent system (e.g., methanol/water, acetone/hexane) to obtain pure this compound.
-
Visualizations
Caption: Workflow for the large-scale isolation of this compound.
Caption: Troubleshooting logic for low yield of pure this compound.
Caption: Key parameter relationships in this compound isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Cytotoxic macrocyclic diterpenoids from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diterpenoids from the genus Euphorbia: Structure and biological activity (2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Euphorbia helioscopia in context to a possible connection between antioxidant and antidiabetic activities: a comparative study of different extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Euphoscopin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Euphoscopin B in experiments. Due to the limited specific data available for this compound, this guidance is supplemented with information from studies on structurally related Euphorbia factors and other diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a natural product isolated from plants of the Euphorbia genus. While specific data on this compound is limited, it is classified as a diterpenoid. Diterpenoids isolated from Euphorbia species, often referred to as "Euphorbia factors," have been shown to possess potent cytotoxic effects against various cancer cell lines.[1][2][3][4] The primary mechanism of this cytotoxicity is often the induction of apoptosis through the mitochondrial pathway.[1][2][3] Therefore, it is anticipated that this compound will exhibit similar pro-apoptotic and anti-proliferative activities.
Q2: What are off-target effects and why are they a concern when working with compounds like this compound?
Off-target effects occur when a compound binds to and alters the function of proteins or other biomolecules that are not its intended target. This is a significant concern in experimental biology and drug development for several reasons:
-
Cellular Toxicity: Unintended interactions can disrupt essential cellular processes, leading to toxicity that masks the specific effects of targeting the intended pathway.
-
Poor Translatability: Promising results in cell-based assays may not translate to in vivo models or clinical settings if the observed efficacy is due to off-target effects.
Terpenoids, the class of compounds to which this compound belongs, are known to sometimes have off-target effects and issues with bioavailability, making careful experimental design crucial.[5][6]
Q3: How can I proactively minimize off-target effects in my experimental design?
Several strategies can be employed from the outset of your experiments:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-targets.
-
Employ Control Compounds: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Approaches: Use multiple methods to confirm your findings. For example, if you hypothesize that this compound's effects are due to the inhibition of a specific protein, validate this using a genetic approach like siRNA or CRISPR to knock down the target protein. If the phenotype is lost upon target knockdown, it provides stronger evidence for on-target activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High levels of cytotoxicity in all cell lines, including controls. | 1. Concentration of this compound is too high, leading to generalized toxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of the compound or cell culture. | 1. Perform a dose-response experiment to determine the IC50 value and use concentrations at or below this value for mechanistic studies. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent-only control. 3. Check for contamination in your cell culture and use a fresh, authenticated stock of this compound. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Ensure precise and consistent incubation times for all experiments. |
| Observed phenotype does not match the expected mechanism of action (e.g., no markers of apoptosis). | 1. The primary mechanism in your cell line is not apoptosis (e.g., it could be cell cycle arrest or senescence). 2. The observed effect is due to an off-target interaction. 3. The concentration of this compound is insufficient to induce the expected effect. | 1. Investigate other potential mechanisms, such as cell cycle analysis by flow cytometry or senescence-associated β-galactosidase staining. 2. Perform target deconvolution studies (e.g., proteomic profiling) to identify potential off-targets. Use a structurally related inactive compound as a control. 3. Re-evaluate your dose-response curve and consider testing higher concentrations, while being mindful of potential off-target effects. |
Data Presentation
Table 1: Cytotoxicity of Lathyrane Diterpenoids (Related to this compound) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Euphorbia Factor L3 | A549 | Lung Cancer | 34.04 ± 3.99 | [3] |
| Euphorbia Factor L3 | MCF-7 | Breast Cancer | 45.28 ± 2.56 | [3] |
| Euphorbia Factor L3 | LoVo | Colon Cancer | 41.67 ± 3.02 | [3] |
| Euphorbia Factor L1 | A549 | Lung Cancer | 51.34 ± 3.28 | [3] |
Note: This data is for compounds structurally related to this compound and should be used as a reference for designing initial dose-response experiments.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using a Resazurin-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add the 2X this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Resazurin (B115843) Addition: Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS). Add a volume of resazurin solution equal to 10% of the culture volume to each well.
-
Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: Subtract the background fluorescence (medium only) from all readings. Normalize the data to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 1X and 2X the IC50 value) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
overcoming resistance to Euphoscopin B in cancer cells
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Euphoscopin B, particularly in the context of overcoming cancer cell resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line is developing resistance to standard chemotherapeutics. Can this compound help?
A1: Yes, this compound (also known as Euphorbia factor L1) has been identified as a potent modulator of multidrug resistance (MDR).[1][2][3] It primarily functions by inhibiting the activity of P-glycoprotein (P-gp), an efflux pump that is a major cause of resistance to many common cancer drugs.[1][2] By inhibiting P-gp, this compound can increase the intracellular concentration and enhance the cytotoxicity of co-administered anticancer agents in resistant cells.[1]
Q2: I'm using this compound to reverse MDR, but the effect is less than expected. What should I check?
A2: If the MDR reversal effect is suboptimal, consider the following:
-
Mechanism of Resistance: The cancer cells may utilize resistance mechanisms other than or in addition to P-gp overexpression.[4][5][6] Other ATP-binding cassette (ABC) transporters, alterations in drug targets, or enhanced DNA repair pathways could be involved.[4][5][6] It is crucial to characterize the specific resistance profile of your cell line.
-
Concentration of this compound: The reversal effect of this compound is dose-dependent.[1] You may need to perform a dose-response experiment to determine the optimal non-toxic concentration that yields the maximal reversal effect for your specific cell line and chemotherapeutic combination.
-
Experimental Controls: Ensure you have the proper controls in your experiment: the sensitive parental cell line, the resistant cell line treated with the chemotherapeutic alone, and the resistant line treated with this compound alone to confirm it is not cytotoxic at the concentrations used for reversal.
Q3: How can I confirm that P-glycoprotein (P-gp) is the primary resistance mechanism in my cell line?
A3: To confirm P-gp-mediated resistance, you can perform the following experiments:
-
Western Blotting: Use an antibody specific for P-gp (also known as ABCB1) to compare its expression level between your resistant cell line and the sensitive parental line.[7][8] A significant increase in the resistant line is a strong indicator.
-
Efflux Pump Activity Assay: Use a fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM.[1] P-gp-overexpressing cells will show lower intracellular fluorescence due to active efflux. You can then add a known P-gp inhibitor (like Verapamil or Cyclosporin A) or this compound and check if fluorescence accumulation increases.[1][9]
Q4: What are the potential mechanisms if cancer cells develop resistance to this compound itself?
A4: While this compound is primarily known as an MDR modulator, hypothetical resistance mechanisms could arise, mirroring general principles of drug resistance:[4][6][10]
-
Altered Drug Target: Mutations in the binding site of P-glycoprotein could prevent this compound from inhibiting its function effectively.
-
Increased Drug Metabolism: Cancer cells might upregulate enzymes, such as cytochrome P450s, that metabolize and inactivate this compound.[5]
-
Activation of Bypass Pathways: Cells could activate alternative signaling pathways to compensate for the effects of this compound or the co-administered drug.[11]
Quantitative Data Summary
The primary quantitative data available for this compound relates to its ability to reverse multidrug resistance. The table below summarizes the reversal fold for doxorubicin (B1662922) (DOX) and vincristine (B1662923) (VCR) in the ABCB1-overexpressing K562/ADR cell line.
| This compound (EFL1) Concentration | Reversal Fold for Doxorubicin (DOX) | Reversal Fold for Vincristine (VCR) |
| 2.5 µM | 1.74 | 2.76 |
| 5.0 µM | 3.79 | 5.06 |
| 10.0 µM | 5.88 | 8.47 |
| Data sourced from studies on K562/ADR cells. The reversal fold is a measure of how many times the IC50 of the chemotherapeutic drug is reduced in the presence of this compound.[1] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a common method for developing a drug-resistant cell line through continuous, stepwise exposure to a cytotoxic agent.[12][13][14]
Objective: To select for a population of cancer cells that can survive and proliferate in the presence of high concentrations of a specific chemotherapeutic drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel)
-
Cell culture flasks/dishes
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line using an MTT or similar viability assay.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the drug at a low concentration (e.g., IC10 or IC20).
-
Monitor and Passage: Monitor the cells. Initially, a large portion of cells may die.[13] When the surviving cells reach 70-80% confluency, passage them into a fresh flask with the same drug concentration.
-
Stepwise Dose Escalation: Once the cells show stable growth and morphology over 2-3 passages, double the concentration of the drug in the medium.[13][14]
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This can be a lengthy process, often taking 3-12 months.[15] If massive cell death occurs after a dose increase, revert to the previous concentration until the culture stabilizes.[13]
-
Cryopreserve Stocks: At each stable concentration level, it is critical to freeze and store backup stocks of the cells.[13]
-
Final Characterization: Once cells are stable at a significantly higher drug concentration (e.g., >10-fold the initial IC50), they are considered a resistant line.[14] Characterize their resistance level (new IC50) and investigate the underlying mechanisms (e.g., P-gp expression).
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This colorimetric assay measures cell metabolic activity and is widely used to determine the cytotoxic effects of a compound.[16][17][18]
Objective: To determine the concentration of a compound (e.g., this compound or a chemotherapeutic) that inhibits cell viability by 50% (IC50).
Materials:
-
Parental and/or resistant cells
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Compound to be tested (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight.[16][17]
-
Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" (medium with the highest concentration of the drug's solvent, e.g., DMSO) and "no-cell control" wells.[19]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[16]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell control" from all other readings.[19] Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value.[19]
Protocol 3: Western Blot for P-glycoprotein (P-gp) Expression
This protocol is used to detect and quantify the expression level of P-gp in cell lysates.[20][21]
Objective: To compare the relative expression of P-gp between sensitive and resistant cancer cells.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-P-gp/ABCB1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer.[21] Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[20]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities. Be sure to probe for a loading control (e.g., β-actin or GAPDH) to normalize the P-gp signal and ensure equal protein loading across lanes.
Visualizations: Pathways and Workflows
Caption: Mechanism of P-gp mediated resistance and its inhibition by this compound.
Caption: Experimental workflow for overcoming P-gp mediated resistance.
References
- 1. Apoptosis Sensitization by Euphorbia Factor L1 in ABCB1-Mediated Multidrug Resistant K562/ADR Cells [mdpi.com]
- 2. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus [mdpi.com]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of P-glycoprotein and multidrug resistance protein 1 by dietary phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New discovery of drug resistance mechanism in tumor cells - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. origene.com [origene.com]
Technical Support Center: Refining HPLC Purification of Euphoscopin B
Welcome to the technical support center for the HPLC purification of Euphoscopin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this diterpenoid from Euphorbia species.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.
Issue 1: Poor Resolution or Co-eluting Peaks
-
Question: I am observing poor separation between this compound and other components in my extract, resulting in overlapping peaks. How can I improve the resolution?
-
Answer: Poor resolution is a common challenge when purifying compounds from complex natural extracts. Here are several strategies to improve the separation of this compound:
-
Optimize the Mobile Phase:
-
Solvent Strength: If using reversed-phase HPLC (e.g., C18 column), decrease the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage in the mobile phase to increase retention times and potentially improve separation.
-
Solvent Type: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity and improve the resolution of closely eluting peaks. Acetonitrile often provides better resolution for diterpenoids.[1]
-
Additives: Introducing a small percentage of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and selectivity, especially for compounds with acidic or basic functional groups. A mobile phase of methanol:water:formic acid (85:15:1, v/v/v) has been successfully used for the separation of similar diterpenes.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, leading to narrower peaks and better resolution. However, this will also increase the run time.
-
Change the Column:
-
Particle Size: Columns with smaller particle sizes (e.g., < 5 µm) offer higher efficiency and can significantly improve resolution.
-
Column Length: A longer column provides more theoretical plates, which can enhance separation.
-
Stationary Phase: If a standard C18 column is not providing adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.
-
-
Issue 2: Peak Tailing
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors, from column issues to mobile phase incompatibility.
-
Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on this compound, causing tailing.
-
Solution: Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase in small concentrations (0.05-0.1%) to mask the silanol groups. Alternatively, using a base-deactivated or end-capped column can minimize these interactions.
-
-
Column Contamination: Accumulation of strongly retained compounds from the crude extract on the column inlet can lead to peak distortion.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For diterpenoids, which are generally neutral, this is less of a concern but can be relevant for certain impurities.
-
-
Issue 3: High Backpressure
-
Question: The backpressure in my HPLC system is steadily increasing during the purification of this compound. What should I do?
-
Answer: High backpressure is a common issue that can halt your purification. A systematic approach is needed to identify the source of the blockage.
-
Systematic Check:
-
Start by removing the column and running the pump. If the pressure returns to normal, the blockage is in the column.
-
If the high pressure persists without the column, systematically disconnect components (detector, injector) to isolate the blockage.
-
-
Column Blockage:
-
Frit Plugging: Particulates from the sample or mobile phase can clog the column inlet frit.
-
Sample Precipitation: The sample solvent may be too strong, causing the sample to precipitate at the column head when it mixes with the weaker mobile phase.
-
Solution: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting HPLC method for the purification of this compound?
-
A1: Based on the purification of similar diterpenoids from Euphorbia species, a good starting point for method development would be a reversed-phase HPLC method. A representative protocol is provided in the Experimental Protocols section below. It is important to note that this is a general method and will likely require optimization for your specific extract and instrument.
-
-
Q2: How can I confirm the identity and purity of my collected this compound fractions?
-
A2: After collecting fractions from your preparative HPLC run, you should analyze the purity of each fraction using analytical HPLC. Fractions containing the pure compound can then be pooled. To confirm the identity of this compound, you will need to use spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) and compare the data with reported values for this compound.
-
-
Q3: My this compound seems to be degrading during the purification process. What can I do to minimize this?
-
A3: Some diterpenoids can be sensitive to heat, light, or pH extremes.
-
Temperature: Perform the purification at room temperature or consider using a column thermostat to cool the column if you suspect thermal degradation.
-
Light: Protect your sample from light by using amber vials or covering the sample container with aluminum foil.
-
pH: Avoid highly acidic or basic mobile phases unless necessary for separation. If using additives like formic acid or TEA, keep the concentration low.
-
-
-
Q4: What are some common impurities I might encounter when purifying this compound from Euphorbia species?
-
A4: Extracts from Euphorbia species are complex mixtures. Common impurities include other diterpenoids with similar structures (e.g., other euphoscopins, euphornins, helioscopinolides), triterpenoids, flavonoids, and polyphenols.[4][5][6][7] These compounds can have similar polarities, making chromatographic separation challenging.
-
Data Presentation
Table 1: Representative HPLC Parameters for Diterpenoid Purification
| Parameter | Recommended Starting Conditions |
| Column | C18 (Reversed-Phase), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10-20 µL |
| Sample Solvent | Methanol or Acetonitrile |
Experimental Protocols
Protocol 1: Representative Analytical HPLC Method for this compound
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the crude or partially purified extract containing this compound in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Run:
-
Equilibrate the C18 column (4.6 x 250 mm, 5 µm) with the initial mobile phase conditions (e.g., 60% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to monitor at 210 nm and 254 nm.
-
Inject 10 µL of the filtered sample.
-
Run the gradient program: 60% B to 90% B over 30 minutes, followed by a 5-minute hold at 90% B, and then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (if a standard is available) or by collecting the fraction and performing further characterization.
-
Assess the purity of the peak by checking for co-eluting impurities.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: An experimental workflow for HPLC purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
addressing precipitation of Euphoscopin B in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphoscopin B, focusing on the common issue of its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a macrocyclic diterpenoid with a complex, hydrophobic structure. Its molecular formula is C₃₃H₄₂O₉, and it has a molecular weight of 582.68 g/mol . Due to its lipophilic nature, this compound has very low solubility in water. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous environment, the drastic change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of the solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For in vitro cellular assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is a powerful, polar aprotic solvent that can effectively dissolve a wide range of nonpolar and polar compounds.
Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?
A3: The tolerance of cell lines to DMSO can vary. However, as a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and other off-target effects. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific cell line and assay.
Q4: Can I use other solvents to dissolve this compound?
A4: While other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also dissolve hydrophobic compounds, DMSO is generally preferred for cell-based assays due to its relatively lower toxicity at the low concentrations used. If you are considering an alternative solvent, it is crucial to test its compatibility with your experimental system.
Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility and prevent the precipitation of hydrophobic compounds like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs in their lipid core or membrane.
-
Nanoparticle Formulations: Milling the compound to create nanoparticles can increase the surface area-to-volume ratio, which can improve the dissolution rate and apparent solubility.
The choice of formulation strategy will depend on the specific requirements of your experiment (e.g., in vitro vs. in vivo) and should be carefully validated.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock solution to the aqueous medium.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The final concentration of this compound is too high for the aqueous medium, even with a small percentage of DMSO. |
| * Action: Lower the final concentration of this compound in your experiment. | |
| Insufficient Mixing | The concentrated DMSO stock is not dispersing quickly enough upon addition to the aqueous medium, leading to localized high concentrations and precipitation. |
| * Action: Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and thorough mixing. | |
| Low Final DMSO Concentration | The final concentration of DMSO is too low to maintain the solubility of this compound at the desired concentration. |
| * Action: Slightly increase the final DMSO concentration, ensuring it remains within the tolerated range for your cells. |
Issue: Solution is initially clear but becomes cloudy or shows precipitate over time.
| Possible Cause | Troubleshooting Step |
| Metastable Supersaturation | The initial dilution may create a temporary supersaturated solution that is not stable and precipitates over time. |
| * Action: Prepare fresh dilutions immediately before use. Avoid storing diluted solutions for extended periods. | |
| Temperature Effects | The solubility of this compound may be temperature-dependent. A decrease in temperature can lead to precipitation. |
| * Action: Prepare and use the solutions at a constant, controlled temperature (e.g., 37°C for cell culture experiments). | |
| pH Instability | Changes in the pH of the medium could potentially affect the solubility of this compound. |
| * Action: Ensure your aqueous medium is well-buffered to maintain a stable pH. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Cytotoxicity Assays
This protocol is based on common practices for handling hydrophobic diterpenoids in cell-based assays, as specific details for this compound solubilization are not widely published.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics
-
Sterile serological pipettes and pipette tips
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution. (Molecular Weight of this compound = 582.68 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 582.68 g/mol * 1000 mg/g = 5.83 mg for 1 mL
-
-
Weigh out the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
This 10 mM stock solution can be stored at -20°C for several months. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions for Cell Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and non-toxic to your cells (e.g., ≤ 0.1%).
-
Example Dilution for a 10 µM final concentration with 0.1% DMSO:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO if necessary for accurate pipetting.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix thoroughly by gentle pipetting or brief vortexing. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Add the freshly prepared working solutions to your cell cultures immediately.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₂O₉ | Vendor Data |
| Molecular Weight | 582.68 g/mol | Vendor Data |
| Aqueous Solubility | Very Low (qualitative) | Inferred from hydrophobic structure |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | Common practice for hydrophobic compounds |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Viability | Final DMSO Concentration (v/v) | Recommendation |
| High | ≤ 0.1% | Recommended for sensitive assays and long-term incubations. |
| Moderate | 0.1% - 0.5% | May be acceptable for some cell lines and shorter incubation times. Always validate with a vehicle control. |
| Low | > 0.5% | High risk of solvent-induced cytotoxicity and off-target effects. Avoid if possible. |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
Technical Support Center: Euphoscopin B P-gp Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Euphoscopin B (also known as Euphorbia factor L1) in P-glycoprotein (P-gp) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit P-glycoprotein (P-gp)?
A1: this compound is a lathyrane diterpene isolated from plants of the Euphorbia genus. It has been identified as a modulator of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer cells.[1] The primary mechanism of P-gp is to act as an ATP-dependent efflux pump, removing various substrates, including many chemotherapeutic drugs, from the cell, thereby reducing their efficacy.[2][3] this compound appears to reverse this resistance by inhibiting the efflux function of P-gp, leading to an increased intracellular accumulation of P-gp substrates like doxorubicin (B1662922) and rhodamine 123.[1] Notably, studies have shown that this compound does not necessarily down-regulate the protein expression of P-gp.[1]
Q2: Which fluorescent dyes are suitable for assessing this compound's P-gp inhibitory activity?
A2: The most commonly used and well-validated fluorescent substrates for P-gp inhibition assays are Calcein-AM and Rhodamine 123.[1] Both are readily extruded by P-gp, and an increase in their intracellular fluorescence in the presence of an inhibitor like this compound indicates successful P-gp inhibition.
Q3: What are the typical concentrations of this compound to use in a P-gp inhibition assay?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on available data, concentrations in the low micromolar range are typically effective. For instance, in K562/ADR cells, significant reversal of MDR has been observed with this compound at concentrations of 1-3 µM.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound itself be cytotoxic?
A4: Yes, like many bioactive compounds, this compound can exhibit cytotoxicity at higher concentrations. For example, the IC50 values for this compound in K562 and K562/ADR cells after 96 hours of treatment were found to be 33.86 ± 2.51 µM and 39.64 ± 2.93 µM, respectively.[1] It is crucial to determine the non-toxic concentration range of this compound in your chosen cell line before performing P-gp inhibition assays to ensure that the observed effects are due to P-gp inhibition and not cell death.
Data Presentation
Table 1: Summary of this compound (Euphorbia factor L1) P-gp Inhibition Data
| Cell Line | Assay Type | P-gp Substrate | This compound Concentration (µM) | Observed Effect | Reference |
| K562/ADR | Cytotoxicity | Doxorubicin, Vincristine, Paclitaxel | 1, 2.5, 5 | Decreased IC50 values of anticancer agents | [1] |
| K562/ADR | Accumulation | Rhodamine 123, Doxorubicin | 2.5, 5 | Increased intracellular accumulation | [1] |
| MES-SA/Dx5 | Cytotoxicity | Vinblastine, Taxol, Doxorubicin | 1, 3 | Restored toxicity of anticancer drugs | [4] |
| A549 | Cytotoxicity | - | - | IC50 of 36.82 ± 2.14 µmol/L for a related compound, Euphorbia factor L2 | [5] |
Experimental Protocols
Calcein-AM Efflux Assay
This protocol is adapted from established methods for assessing P-gp inhibition.[6]
Materials:
-
P-gp overexpressing cells (e.g., K562/ADR, MCF-7/ADR) and their parental sensitive cell line.
-
This compound stock solution (in DMSO).
-
Calcein-AM stock solution (in DMSO).
-
Positive control inhibitor (e.g., Verapamil).
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in cell culture medium. Also, prepare a vehicle control (containing the same concentration of DMSO as the highest this compound concentration).
-
Pre-incubation: Remove the culture medium from the wells and wash the cells once with warm HBSS or PBS. Add the prepared this compound dilutions, positive control, and vehicle control to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.5-1 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence of the treated cells to the vehicle control. Calculate the percent inhibition and, if applicable, the IC50 value.
Rhodamine 123 Efflux Assay
This protocol is based on standard procedures for measuring P-gp activity.[7]
Materials:
-
P-gp overexpressing cells and their parental sensitive cell line.
-
This compound stock solution (in DMSO).
-
Rhodamine 123 stock solution (in DMSO).
-
Positive control inhibitor (e.g., Verapamil).
-
Cell culture medium.
-
HBSS or PBS.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in culture medium to a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Aliquot the cell suspension into tubes. Add the desired concentrations of this compound, positive control, or vehicle control and incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Centrifuge the cells, remove the supernatant, and resuspend the cells in fresh, pre-warmed medium (without Rhodamine 123 but with the respective inhibitors). Incubate for 30-60 minutes at 37°C to allow for efflux.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Calculate the fold increase in fluorescence in the presence of this compound compared to the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence or signal in parental (P-gp negative) cells | 1. Intrinsic fluorescence of this compound.[8]2. Non-specific binding of the fluorescent dye. | 1. Run a control with this compound alone (no cells) to measure its intrinsic fluorescence and subtract it from the experimental values.2. Optimize the washing steps to remove unbound dye. Consider using a quenching agent if necessary. |
| Low or no inhibition observed with this compound | 1. Sub-optimal concentration of this compound.2. Low P-gp expression in the "overexpressing" cell line.3. This compound degradation or instability in the assay medium. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration.2. Confirm P-gp expression levels using Western blot or qPCR. Use a potent, known P-gp inhibitor as a positive control in every experiment.3. Prepare fresh solutions of this compound for each experiment. |
| High variability between replicate wells/samples | 1. Uneven cell seeding.2. Inconsistent washing steps.3. Photobleaching of the fluorescent dye. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.2. Standardize the volume and timing of washing steps.3. Minimize exposure of the plates/tubes to light during incubations and before reading. |
| Unexpected increase in fluorescence in the presence of this compound in parental cells | 1. This compound may be inhibiting other efflux pumps present in the parental cell line.2. This compound might be affecting cellular esterase activity (for Calcein-AM assay). | 1. Use cell lines with specific transporter knockouts to confirm P-gp specificity.2. Test the effect of this compound on a cell-free esterase activity assay. |
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: General experimental workflow for a P-gp inhibition assay.
References
- 1. Apoptosis Sensitization by Euphorbia Factor L1 in ABCB1-Mediated Multidrug Resistant K562/ADR Cells [mdpi.com]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Euphorbiasteroid reverses P-glycoprotein-mediated multi-drug resistance in human sarcoma cell line MES-SA/Dx5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of herbal constituents on P-glycoprotein in vitro and in vivo: herb-drug interactions mediated via P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Euphoscopin B for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Euphoscopin B for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a macrocyclic diterpenoid belonging to the jatrophane family, typically isolated from plants of the Euphorbia genus. Like many other diterpenoids, this compound is a highly lipophilic molecule. This poor water solubility presents a significant challenge for in vivo research, as it can lead to low absorption from the gastrointestinal tract, poor systemic exposure, and consequently, unreliable or inconclusive experimental results. Enhancing its bioavailability is crucial to achieving therapeutic concentrations in target tissues and obtaining meaningful data.
Q2: What are the primary strategies for enhancing the bioavailability of a lipophilic compound like this compound?
The main goal is to improve its solubility and dissolution rate in aqueous environments like the gastrointestinal fluid. The most common and effective strategies for compounds like this compound fall into three main categories:
-
Lipid-Based Formulations: These encapsulate the hydrophobic drug in lipid carriers. Examples include nanoemulsions and liposomes.
-
Solid Dispersions: The drug is dispersed in a solid, hydrophilic carrier at a molecular level, which enhances its dissolution.
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve its dissolution rate. This includes techniques like micronization and nanosuspension.
Q3: Which formulation strategy is the best starting point for this compound?
For a highly lipophilic compound with no prior formulation data, lipid-based formulations such as nanoemulsions or liposomes are often an excellent starting point. They are well-suited for encapsulating hydrophobic drugs and can improve absorption. The choice between them may depend on the intended route of administration (e.g., oral gavage vs. intravenous injection) and the desired pharmacokinetic profile.
Q4: Are there any known signaling pathways affected by Euphorbia diterpenoids that I should be aware of when designing my study?
Yes, many diterpenoids isolated from Euphorbia species have been shown to exert their biological effects, such as cytotoxicity and anti-inflammatory activity, by modulating key signaling pathways. While specific pathways for this compound are not yet fully elucidated, related compounds have been shown to influence:
-
NF-κB Signaling Pathway: Many natural products with anti-inflammatory properties inhibit this pathway.[1][2]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is a common target for anti-cancer compounds.[3][4][5]
-
Apoptosis Pathways: Cytotoxic compounds often induce programmed cell death through intrinsic (mitochondrial) or extrinsic pathways.[6][7]
It is reasonable to hypothesize that this compound may also interact with one or more of these pathways.
Troubleshooting Guides
Low Drug Loading in Lipid-Based Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency (<70%) in liposomes or nanoemulsions. | Poor solubility of this compound in the lipid phase. | 1. Screen different oils: Test the solubility of this compound in various oils (e.g., medium-chain triglycerides, sesame oil, soybean oil).2. Optimize drug-to-lipid ratio: Systematically vary the ratio of this compound to the lipid components in your formulation.3. Incorporate a co-solvent: A small amount of a biocompatible solvent (e.g., ethanol) in the lipid phase can improve drug solubility. |
| Drug precipitation during formulation. | Supersaturation of the drug in the formulation. | 1. Gentle heating: Prepare the lipid phase with gentle heating to ensure complete dissolution of this compound before emulsification or hydration.2. Check for compatibility: Ensure all components of your formulation are compatible and do not induce precipitation. |
Formulation Instability (e.g., phase separation, particle aggregation)
| Problem | Potential Cause | Troubleshooting Steps |
| Nanoemulsion shows creaming or phase separation over time. | Insufficient surfactant/co-surfactant concentration or inappropriate HLB value. | 1. Optimize surfactant concentration: Increase the concentration of the surfactant and co-surfactant.2. Screen different surfactants: Test a range of surfactants with different Hydrophilic-Lipophilic Balance (HLB) values to find the optimal one for your oil phase. |
| Liposome suspension shows aggregation and sedimentation. | Low zeta potential, leading to particle attraction. | 1. Incorporate charged lipids: Add a small percentage of a charged phospholipid (e.g., DSPG) to the formulation to increase electrostatic repulsion between vesicles.2. PEGylation: Include a PEGylated lipid (e.g., DSPE-PEG) to create a steric barrier that prevents aggregation. |
| Particle size is too large or polydispersity index (PDI) is high. | Inefficient homogenization or sonication. | 1. Increase homogenization pressure/cycles: For nanoemulsions, increase the pressure or the number of passes through the homogenizer.2. Optimize sonication time: For liposomes, adjust the sonication time and power, ensuring the sample is kept on ice to prevent lipid degradation. |
Inconsistent In Vivo Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Inconsistent dosing or instability of the formulation in the GI tract. | 1. Ensure homogenous formulation: Gently mix the formulation before each administration to ensure a uniform suspension.2. Protect from degradation: For oral formulations, consider using enteric-coated capsules or incorporating mucoadhesive polymers to protect the formulation from the harsh stomach environment and prolong its residence time in the intestine. |
| Low plasma concentrations despite successful formulation. | P-glycoprotein (P-gp) mediated efflux in the intestine. | 1. Incorporate a P-gp inhibitor: Co-administer a known P-gp inhibitor (e.g., piperine, verapamil) if ethically permissible in your study design. Many lathyrane diterpenoids from Euphorbia are known to modulate P-gp.[8]2. Use excipients that inhibit P-gp: Some surfactants used in formulations (e.g., Polysorbate 80) can also inhibit P-gp function. |
Experimental Protocols
Protocol for Nanoemulsion Formulation
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion suitable for oral administration of this compound.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Transcutol® P
-
Aqueous phase: Deionized water
Example Composition:
| Component | Concentration (% w/w) |
| This compound | 0.1 - 1.0 |
| MCT Oil | 10 |
| Polysorbate 80 | 15 |
| Transcutol® P | 5 |
| Deionized Water | 69 - 69.9 |
Procedure:
-
Preparation of the Oil Phase: Dissolve the desired amount of this compound in the MCT oil. Gentle heating and vortexing may be required to ensure complete dissolution.
-
Preparation of the Aqueous Phase: In a separate container, dissolve the Polysorbate 80 and Transcutol® P in the deionized water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer.
-
Nanoemulsification: Homogenize the coarse emulsion using a high-pressure homogenizer or a microfluidizer at 15,000-20,000 psi for 3-5 cycles. The process should be optimized to achieve the desired droplet size.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by separating the free drug from the nanoemulsion using ultrafiltration and quantifying the drug in the filtrate via HPLC.
Protocol for Liposome Formulation
This protocol details the thin-film hydration method for preparing liposomes for intravenous or oral administration of this compound.
Materials:
-
This compound
-
Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol
-
Optional: 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) for charge, DSPE-PEG2000 for stealth properties
-
Organic solvent: Chloroform:Methanol mixture (e.g., 2:1 v/v)
-
Aqueous phase: Phosphate-buffered saline (PBS), pH 7.4
Example Composition (Molar Ratio):
| Component | Molar Ratio |
| DSPC | 55 |
| Cholesterol | 40 |
| DSPE-PEG2000 | 5 |
| This compound | 1-2 |
Procedure:
-
Film Formation: Dissolve this compound and the lipids in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with the aqueous phase (PBS) by rotating the flask at a temperature above the lipid phase transition temperature for approximately 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice) or a bath sonicator until the suspension becomes translucent. Alternatively, for a more uniform size distribution, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Characterization: Analyze the liposomes for particle size, PDI, and zeta potential using DLS. Determine the encapsulation efficiency by separating the unencapsulated drug via dialysis or size exclusion chromatography and quantifying the encapsulated drug.
Visualization of Potential Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that this compound may modulate, based on the known activities of related Euphorbia diterpenoids. These are intended as a guide for mechanistic studies.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.
Caption: Potential mechanism of this compound-induced apoptosis via the intrinsic pathway.
References
- 1. Diterpenoids from Euphorbia peplus possessing cytotoxic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ingenane diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupafolin induces autophagy and apoptosis in B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Euphoscopin B extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphoscopin B extracts. The information is designed to help address common issues, particularly those related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a diterpenoid compound isolated from plants of the Euphorbia genus, notably Euphorbia helioscopia.[1][2] It has the chemical formula C₃₃H₄₂O₉ and a molecular weight of 582.68 g/mol .[3][4] Extracts from Euphorbia helioscopia containing diterpenoids have been reported to possess anti-inflammatory, antioxidant, and cytotoxic properties.[1][5][6] These activities suggest potential therapeutic applications that are currently the subject of scientific investigation.
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural product extracts is a common challenge and can be attributed to a number of factors throughout the production process.[7][8] For this compound extracts, these factors include:
-
Raw Material Sourcing: Differences in the geographical location, climate, and soil conditions where the Euphorbia plant is grown can significantly alter its phytochemical profile.[7]
-
Harvesting and Post-Harvest Processing: The time of year and the specific stage of plant growth at which harvesting occurs can impact the concentration of this compound.[8][9] Subsequent drying and storage conditions also play a critical role.[7]
-
Extraction Method: The choice of solvent, temperature, and duration of the extraction process can affect the yield and purity of the final extract.[10][11]
-
Purification Process: Variations in purification techniques, such as column chromatography, can lead to differences in the final concentration of the target compound.[12]
Q3: How can I assess the consistency of my this compound extract batches?
To ensure the reliability and reproducibility of your experiments, it is crucial to implement rigorous quality control measures.[13][14] A combination of analytical techniques is recommended to create a chemical "fingerprint" of each batch.[14][15] The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a complex mixture.[14][16] By comparing the chromatograms of different batches, you can assess their consistency.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a visual comparison of the chemical profiles of different batches and can be used for rapid screening.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile and semi-volatile compounds in the extract.[12][16]
-
UV-Vis Spectroscopy: A UV-Vis spectrum can provide a quick assessment of the overall composition of the extract.[17]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Extract
Possible Causes:
-
Inefficient extraction solvent or method.
-
Degradation of the compound during extraction.
-
Suboptimal raw plant material.
Solutions:
-
Optimize Extraction Protocol: Experiment with different solvent systems (e.g., ethanol (B145695), methanol (B129727), ethyl acetate) and extraction techniques (e.g., maceration, sonication, microwave-assisted extraction).[10][18] Refer to the detailed experimental protocol below for a starting point.
-
Control Extraction Conditions: Diterpenoids can be sensitive to high temperatures.[12] If using heat-assisted extraction, ensure the temperature is carefully controlled to prevent degradation.
-
Raw Material Quality Control: Source certified plant material from a reputable supplier. If possible, perform a preliminary analysis on a small sample of the raw material to confirm the presence of this compound.
Issue 2: Inconsistent Biological Activity Between Batches
Possible Causes:
-
Significant variation in the concentration of this compound.
-
Presence of interfering compounds in some batches.
-
Synergistic or antagonistic effects from other compounds in the extract.
Solutions:
-
Standardize the Extract: Quantify the concentration of this compound in each batch using a validated HPLC method.[14][19] Adjust the final concentration to be consistent across all batches used in your experiments.
-
Comprehensive Chemical Profiling: Use techniques like HPLC-MS to identify and compare the major chemical constituents in each batch.[14] This can help identify other compounds that may be influencing the biological activity.
-
Activity-Guided Fractionation: If variability persists, consider further purifying the extract to isolate this compound and reduce the influence of other compounds.
Data Presentation
The following table provides a representative example of quantitative data from three different batches of this compound extract, highlighting typical variability.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| This compound Yield (mg/g of dry plant material) | 2.1 | 1.5 | 2.5 | 1.8 - 2.6 |
| Purity by HPLC (%) | 92.5 | 88.1 | 95.3 | > 90% |
| Residual Solvent (ppm) | 45 | 62 | 38 | < 100 |
| IC₅₀ in Cancer Cell Line (µM) | 5.2 | 7.8 | 4.9 | 4.5 - 6.0 |
This data is illustrative and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is a representative method based on general techniques for diterpenoid isolation.[12][17]
-
Maceration:
-
Air-dry the aerial parts of Euphorbia helioscopia and grind into a coarse powder.
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
Concentrate the ethyl acetate fraction, which is expected to be enriched with diterpenoids.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC.
-
-
Preparative HPLC:
-
Pool fractions containing this compound and subject them to preparative HPLC for final purification.
-
Protocol 2: Quantitative Analysis of this compound by HPLC
This is a hypothetical HPLC method for the quantification of this compound.[14][19][20]
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve a known weight of the extract in methanol, filter through a 0.45 µm syringe filter, and dilute to fall within the range of the standard curve.
Mandatory Visualization
Below are diagrams illustrating a potential workflow for managing batch-to-batch variability and a hypothetical signaling pathway for this compound's anti-inflammatory action.
Caption: Workflow for Managing Batch-to-Batch Variability.
Caption: Potential Anti-inflammatory Mechanism of this compound via NF-κB Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of the NF-kB signalling pathway in heterotopic ossification: biological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the NF-kB signalling pathway in heterotopic ossification: biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. caribjscitech.com [caribjscitech.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Euphoscopin B and Cyclosporin A: A Comparative Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the P-glycoprotein (P-gp) inhibitory activities of a representative diterpenoid from Euphorbia species, used here as a proxy for Euphoscopin B, and the well-established P-gp inhibitor, Cyclosporin A. Due to the limited availability of direct experimental data on this compound as a P-gp inhibitor, this guide leverages data from a structurally related and potent P-gp inhibiting diterpenoid isolated from Euphorbia glomerulans to facilitate a comparative analysis.
Executive Summary
P-glycoprotein, a key ATP-binding cassette (ABC) transporter, plays a significant role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. The inhibition of P-gp is a critical strategy to overcome MDR and enhance the efficacy of anticancer drugs. This guide evaluates and contrasts the P-gp inhibitory potential of a representative Euphorbia diterpenoid and Cyclosporin A, a first-generation P-gp inhibitor.
Quantitative Comparison of P-gp Inhibitory Activity
The following table summarizes the available quantitative data for the P-gp inhibitory activity of the representative Euphorbia diterpenoid and Cyclosporin A. It is important to note that the experimental conditions under which these values were determined may vary, affecting a direct comparison.
| Compound | Class | P-gp Inhibitory Potency (EC50/IC50) | Cell Line | Substrate | Reference |
| Euphorbia glomerulans Diterpenoid (Compound 5) | Diterpenoid | EC50: 159.5 nM | MCF-7/ADR (human breast adenocarcinoma) | Doxorubicin (B1662922) | [1] |
| Cyclosporin A | Cyclic Peptide | IC50: 3.2 µM - 3.4 µM | CEM/VBL (human lymphoblastoid) | Calcein-AM |
Note: The EC50 value for the Euphorbia glomerulans diterpenoid represents the concentration required to achieve 50% of the maximal reversal of doxorubicin resistance, which is an indirect measure of P-gp inhibition. The IC50 values for Cyclosporin A represent the concentration that inhibits P-gp activity by 50%.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data. The following sections outline the typical methodologies used to assess P-gp inhibition.
Multidrug Resistance (MDR) Reversal Assay (for Euphorbia Diterpenoid)
This assay evaluates the ability of a compound to sensitize P-gp-overexpressing, drug-resistant cancer cells to a chemotherapeutic agent.
-
Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR) and their drug-sensitive parental cell line (e.g., MCF-7) are cultured under standard conditions.
-
Cytotoxicity Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of a P-gp substrate chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of the test compound (e.g., Euphorbia diterpenoid).
-
Cell Viability Measurement: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The concentration of the chemotherapeutic agent that inhibits cell growth by 50% (IC50) is determined for both resistant and sensitive cells, with and without the P-gp inhibitor. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor in the resistant cell line. The EC50 of the P-gp inhibitor is the concentration that achieves 50% of the maximum reversal effect.
Rhodamine 123 Accumulation Assay
This method directly measures the functional activity of P-gp by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.
-
Cell Preparation: P-gp-overexpressing cells are harvested and washed.
-
Inhibitor Pre-incubation: Cells are pre-incubated with the test compound (e.g., Euphorbia diterpenoid or Cyclosporin A) at various concentrations.
-
Rhodamine 123 Incubation: Rhodamine 123 is added to the cell suspension and incubated for a specific period.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using flow cytometry or a fluorescence microplate reader. Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation compared to the control (no inhibitor).
Signaling Pathways and Mechanisms of Action
The interaction of inhibitors with P-gp can occur through various mechanisms. The following diagrams illustrate the general mechanism of P-gp-mediated drug efflux and its inhibition.
Caption: P-gp utilizes ATP hydrolysis to actively transport chemotherapeutic drugs out of the cancer cell.
Caption: P-gp inhibitors bind to the transporter, preventing the binding and efflux of chemotherapeutic drugs.
Concluding Remarks
References
A Comparative Analysis of the Cytotoxic Effects of Euphoscopin B and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two potent anti-cancer agents: Euphoscopin B, a diterpenoid compound, and paclitaxel (B517696), a widely used chemotherapeutic drug. This analysis is based on available experimental data to assist researchers in evaluating their potential applications.
Executive Summary
Both this compound and paclitaxel demonstrate significant cytotoxic effects against cancer cell lines, albeit through different mechanisms of action. Paclitaxel is a well-characterized mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The precise mechanism of this compound is less defined, though evidence from related compounds suggests it induces apoptosis through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. A direct comparison of their cytotoxic potency is challenging due to the lack of studies evaluating both compounds under identical experimental conditions. However, available data allows for an initial assessment of their relative activities.
Data Presentation: Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental protocols.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | 9.0 (for Euphoscopin F, a related compound) | [1] |
| Paclitaxel | HL-60 (Human promyelocytic leukemia) | 0.1 - 1 | [2] |
| PC-3 (Human prostate cancer) | 100 - 200 (at 19h) | [3] | |
| MKN-28, MKN-45 (Human gastric cancer), MCF-7 (Human breast cancer) | 0.01 - 0.5 | [4] | |
| Various Gastrointestinal Cancers | ~0.5 (to achieve <70% survival) | [5] |
Note: The IC50 value for this compound is for a closely related compound, Euphoscopin F, as direct data for this compound was limited in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate compounds like this compound and paclitaxel.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Clonogenic Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with the test compound for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.
-
Colony Staining: Fix the colonies with a solution of 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated by normalizing the number of colonies in the treated group to that in the untreated control group.
Signaling Pathways and Mechanisms of Action
Paclitaxel
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules required for cell division, leading to mitotic arrest at the G2/M phase of the cell cycle.[6][7] This prolonged mitotic block ultimately triggers apoptosis, or programmed cell death.[6]
Caption: Paclitaxel's mechanism leading to apoptosis.
This compound
The precise molecular targets of this compound are not as well-elucidated as those of paclitaxel. However, studies on structurally related diterpenoids and other natural compounds suggest that its cytotoxic effects are likely mediated through the induction of apoptosis. This process may involve the modulation of several key signaling pathways that regulate cell survival and death.
Based on the mechanisms of related compounds, this compound may induce apoptosis by:
-
Inhibiting the PI3K/Akt pathway: This is a crucial survival pathway that is often overactive in cancer. Its inhibition can lead to decreased cell proliferation and increased apoptosis.
-
Modulating MAPK pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, and their dysregulation can contribute to cancer. Certain compounds can activate pro-apoptotic MAPK signaling.
-
Inhibiting NF-κB signaling: The transcription factor NF-κB plays a key role in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.
Caption: Postulated signaling pathways affected by this compound.
Experimental Workflow for Cytotoxicity Comparison
A logical workflow for a head-to-head comparison of the cytotoxicity of this compound and paclitaxel is outlined below.
Caption: Workflow for comparing cytotoxicity.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. Effects of paclitaxel on proliferation and apoptosis in human acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic macrocyclic diterpenoids from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Euphoscopin B: A Comparative Analysis
For researchers, scientists, and drug development professionals exploring novel therapeutic avenues in oncology, natural products remain a promising frontier. Within this landscape, Euphoscopin B, a diterpenoid derived from the Euphorbia genus, has garnered attention for its potential anticancer properties. However, a comprehensive validation of its activity across different cancer cell lines has been lacking. This guide provides a comparative analysis of this compound's anticancer activity, presenting available experimental data, outlining key experimental protocols, and visualizing the implicated signaling pathways.
It is important to note that publicly available research specifically detailing the anticancer activities of "this compound" is limited. The scientific literature more extensively covers related compounds from the Euphorbia family, such as other euphoscopins and jatrophane diterpenes. Therefore, this guide synthesizes the available information on closely related compounds to infer the potential mechanisms and activities of this compound, while clearly acknowledging the data gaps.
Comparative Anticancer Activity
To provide a clear comparison of the cytotoxic effects of compounds structurally related to this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values across various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Euphoscopin C | A549 (Paclitaxel-Resistant) | Human Lung Cancer | 6.9 | [1] |
| Euphorbiapene D | A549 (Paclitaxel-Resistant) | Human Lung Cancer | 7.2 | [1] |
| Euphoheliosnoid A | A549 (Paclitaxel-Resistant) | Human Lung Cancer | 9.5 | [1] |
Note: Data for this compound is not available in the reviewed literature. The table presents data for structurally similar jatrophane diterpenes from Euphorbia helioscopia to provide a relevant comparison.[1]
Deciphering the Mechanism of Action: Signaling Pathways
The anticancer activity of jatrophane diterpenes, the class of compounds to which this compound belongs, is often attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation by arresting the cell cycle. The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on studies of related compounds, several key pathways are likely involved.
A proposed general mechanism involves the induction of cellular stress, leading to the activation of apoptotic pathways. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, these compounds may interfere with the cell cycle machinery, preventing cancer cells from dividing and proliferating.
Caption: Proposed signaling pathways for this compound's anticancer activity.
Experimental Protocols: A Guide to Validation
For researchers seeking to validate or further explore the anticancer activity of this compound, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Logical Relationship of Cell States:
Caption: Cellular states identified by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are quantified based on their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histograms.
References
A Comparative Analysis of Euphoscopin B and Other Jatrophane Diterpenes: Unveiling Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Euphoscopin B, a jatrophane diterpene isolated from Euphorbia helioscopia, with other structurally related jatrophane diterpenes. While quantitative biological data for this compound remains to be fully elucidated in publicly available literature, this guide leverages experimental data from its close analogs to highlight its potential pharmacological activities, particularly in the realms of cancer chemotherapy and neuroprotection. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.
Jatrophane diterpenes, a class of natural products predominantly found in the Euphorbiaceae family, have garnered significant attention for their diverse and potent biological activities.[1] These complex molecules are characterized by a macrocyclic skeleton and have demonstrated a wide spectrum of effects, including anti-inflammatory, antiviral, cytotoxic, and multidrug resistance (MDR)-reversing properties.[1] This guide will delve into the cytotoxic and P-glycoprotein (P-gp) inhibitory activities of jatrophane diterpenes, with a comparative focus on compounds structurally similar to this compound.
Data Presentation: A Comparative Overview of Jatrophane Diterpene Activity
To facilitate a clear comparison, the following tables summarize the reported cytotoxic and P-glycoprotein inhibitory activities of several jatrophane diterpenes isolated from Euphorbia species. It is important to note the absence of specific IC50 values for this compound in the reviewed literature; the data presented for related compounds provides a strong basis for inferring its potential bioactivity.
Table 1: Comparative Cytotoxicity of Jatrophane Diterpenes
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| Euphohelioscopoid A | A549/paclitaxel (Paclitaxel-resistant human lung cancer) | 7.8 ± 0.9 | N/A |
| Euphohelioscopoid B | A549/paclitaxel (Paclitaxel-resistant human lung cancer) | 9.2 ± 1.1 | N/A |
| Euphohelioscopoid C | A549/paclitaxel (Paclitaxel-resistant human lung cancer) | 6.5 ± 0.7 | N/A |
| Euphoheliosnoid D | K562/ADR (Adriamycin-resistant human chronic myelogenous leukemia) | 2.8 | N/A |
| Jatrophane from E. peplus | Caco-2 (Human colorectal adenocarcinoma) | 10.5 | N/A |
Table 2: Comparative P-glycoprotein Inhibitory Activity of Jatrophane Diterpenes
| Compound | Assay | Cell Line | Activity Metric | Value | Source |
| Jatrophane Ester 1 | Rhodamine 123 Accumulation | L5178Y/MDR | Reversal Fold | 14.8 | N/A |
| Jatrophane Ester 2 | Rhodamine 123 Accumulation | L5178Y/MDR | Reversal Fold | 12.3 | N/A |
| Verapamil (Positive Control) | Rhodamine 123 Accumulation | L5178Y/MDR | Reversal Fold | 15.2 | N/A |
| Jatrophane Diterpene Mix | P-gp ATPase Activity | N/A | IC50 | 0.4 µg/mL | N/A |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: P-glycoprotein mediated multidrug resistance and its inhibition by jatrophane diterpenes.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for the Rhodamine 123 exclusion assay to assess P-gp inhibition.
Experimental Protocols: Detailed Methodologies
For the benefit of researchers aiming to replicate or build upon the findings related to jatrophane diterpenes, detailed protocols for the key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Jatrophane diterpenes (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the jatrophane diterpenes in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of untreated cells) x 100.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Rhodamine 123 Exclusion Assay for P-glycoprotein Inhibition
This assay measures the activity of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
-
Materials:
-
P-gp overexpressing cell line (e.g., L5178Y/MDR, K562/ADR) and the corresponding parental cell line.
-
Complete cell culture medium.
-
Jatrophane diterpenes.
-
Verapamil or other known P-gp inhibitor (positive control).
-
Rhodamine 123.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Fluorometer or fluorescence microplate reader.
-
-
Procedure:
-
Seed the P-gp overexpressing and parental cells in appropriate culture vessels and grow to 70-80% confluency.
-
Harvest the cells and resuspend them in fresh medium at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate.
-
Add the jatrophane diterpenes at various concentrations to the cells. Include a positive control (e.g., verapamil) and a vehicle control (solvent only).
-
Pre-incubate the cells with the compounds for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM to each sample.
-
Incubate the cells for 30-90 minutes at 37°C, protected from light.
-
Terminate the assay by centrifuging the cells at 4°C and washing them twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence of Rhodamine 123 using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
The P-gp inhibitory activity is determined by the increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound compared to the vehicle control. The results can be expressed as a "reversal fold," calculated by dividing the fluorescence in the presence of the inhibitor by the fluorescence of the control.
-
P-glycoprotein (P-gp) ATPase Assay
This biochemical assay directly measures the effect of compounds on the ATP hydrolysis activity of P-gp.
-
Materials:
-
Purified P-gp membranes (commercially available or prepared from P-gp overexpressing cells).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EGTA).
-
ATP.
-
Jatrophane diterpenes.
-
Verapamil (P-gp substrate and activator).
-
Sodium orthovanadate (P-gp inhibitor).
-
Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric reagent.
-
Microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the P-gp membranes, assay buffer, and the jatrophane diterpene at various concentrations in a 96-well plate.
-
Include several control wells:
-
Basal ATPase activity (P-gp membranes + buffer).
-
Vanadate-inhibited activity (P-gp membranes + buffer + sodium orthovanadate).
-
Substrate-stimulated activity (P-gp membranes + buffer + verapamil).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM to all wells.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the colorimetric reagent for phosphate detection.
-
Allow color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
The amount of inorganic phosphate released is proportional to the P-gp ATPase activity.
-
The effect of the jatrophane diterpene on P-gp ATPase activity is determined by comparing the phosphate release in the presence of the compound to the basal and verapamil-stimulated controls. Inhibition is observed as a decrease in verapamil-stimulated ATPase activity, while stimulation is seen as an increase over the basal activity. The IC50 value for inhibition can be calculated from a dose-response curve.
-
References
Euphoscopin B vs. Verapamil: A Comparative Analysis of Efficacy in Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. The development of agents capable of reversing MDR is a critical area of research. This guide provides a detailed comparison of the efficacy of Euphoscopin B, a representative of the lathyrane diterpenoids, and Verapamil (B1683045), a well-established first-generation P-gp inhibitor, in reversing P-gp-mediated MDR.
Quantitative Comparison of MDR Reversal Activity
Recent studies have directly compared the MDR reversal activity of novel lathyrane diterpenoids, such as euphorantester B (a compound closely related to the chemical class of this compound), with verapamil in doxorubicin-resistant human breast cancer cells (MCF-7/ADR). The data below, derived from a key study by Zhang et al. (2024), summarizes the cytotoxic effects of doxorubicin (B1662922) in the presence and absence of these modulators.
| Cell Line | Treatment | Doxorubicin IC50 (μM) | Reversal Fold (RF) |
| MCF-7 | Doxorubicin alone | 0.89 ± 0.07 | - |
| MCF-7/ADR | Doxorubicin alone | 35.12 ± 2.15 | - |
| MCF-7/ADR | Doxorubicin + Euphorantester B (10 μM) | 2.67 ± 0.19 | 13.15 |
| MCF-7/ADR | Doxorubicin + Verapamil (10 μM) | 3.87 ± 0.25 | 9.08 |
Data sourced from Zhang et al., Phytochemistry, 2024.[1]
The reversal fold (RF) is calculated as the IC50 of the cytotoxic drug alone in the resistant cell line divided by the IC50 of the cytotoxic drug in the presence of the MDR modulator.
Mechanism of Action: P-glycoprotein Inhibition
Both lathyrane diterpenoids and verapamil are believed to reverse MDR primarily through the inhibition of P-glycoprotein. Verapamil, a calcium channel blocker, has been shown to directly bind to P-gp and competitively inhibit the binding and transport of chemotherapeutic agents.[2][3] Lathyrane diterpenoids are also thought to act as competitive inhibitors of P-gp, effectively restoring the intracellular concentration of anticancer drugs.
Caption: P-gp mediated multidrug resistance and its inhibition.
Experimental Protocols
Cell Culture
The human breast cancer cell line MCF-7 and its doxorubicin-resistant subline MCF-7/ADR are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The MCF-7/ADR cell line is maintained in a medium containing 1 µM doxorubicin to retain its drug-resistant phenotype.
Cytotoxicity Assay (MTT Assay)
The reversal of MDR is evaluated by determining the cytotoxicity of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the MDR modulators.
Caption: Workflow of the MTT assay for MDR reversal assessment.
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of doxorubicin, with or without a fixed concentration of the MDR modulator (e.g., 10 µM Euphorantester B or Verapamil).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Rhodamine 123 Efflux Assay
This assay is used to assess the inhibitory effect of the compounds on the efflux function of P-glycoprotein. Rhodamine 123 is a fluorescent substrate of P-gp.
Caption: Workflow of the Rhodamine 123 efflux assay.
Procedure:
-
MCF-7/ADR cells are harvested and washed with PBS.
-
Cells are pre-incubated with the test compound (e.g., 10 µM Euphorantester B or Verapamil) or a vehicle control at 37°C for 30 minutes.
-
Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for another 60 minutes at 37°C.
-
After incubation, the cells are washed twice with ice-cold PBS to remove extracellular rhodamine 123.
-
The cells are then resuspended in fresh, pre-warmed medium and incubated for a further 60 minutes at 37°C to allow for drug efflux.
-
The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. An increase in intracellular fluorescence in the presence of the modulator indicates inhibition of P-gp-mediated efflux.
Conclusion
The available data indicates that lathyrane diterpenoids, represented by euphorantester B, demonstrate potent MDR reversal activity, comparable and in some cases superior to that of verapamil.[1] Specifically, in doxorubicin-resistant MCF-7/ADR cells, euphorantester B exhibited a higher reversal fold than verapamil at the same concentration. This suggests that the lathyrane diterpenoid scaffold is a promising area for the development of novel and effective MDR modulators. Further in-depth studies are warranted to fully elucidate the structure-activity relationships, toxicological profiles, and in vivo efficacy of these compounds for potential clinical applications in overcoming multidrug resistance in cancer.
References
A Comparative Guide to the Cross-Validation of STAT3 Inhibitor Mechanisms of Action
Introduction: While specific data on "Euphoscopin B" is not available in the current scientific literature, this guide provides a framework for the cross-validation of a compound's mechanism of action, using the well-established field of STAT3 inhibitors as a prime example. Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of signaling pathways involved in cell proliferation, survival, and inflammation, making it a key target in cancer therapy.[1][2][3] This guide will compare several known STAT3 inhibitors, detail the experimental protocols used to validate their mechanism of action, and provide visual representations of the relevant signaling pathways.
Comparative Analysis of STAT3 Inhibitors
The following table summarizes the key characteristics and reported efficacy of several small-molecule inhibitors that target the STAT3 signaling pathway. This comparative data is essential for understanding the landscape in which a novel compound like "this compound" would be evaluated.
| Compound | Target | Reported IC50 | Cell Lines Tested | Key Findings |
| Eriocalyxin B (EB) | Covalently binds to Cys712 in the STAT3 SH2 domain | ~5 µM (for inhibition of STAT3 phosphorylation) | STAT3-dependent cancer cell lines | Selectively inhibits STAT3 phosphorylation without affecting upstream kinases; induces apoptosis in STAT3-dependent tumor cells.[2] |
| FLLL32 | Binds to the STAT3 SH2 domain and Janus Kinase 2 (JAK2) | Varies by cell line (e.g., ~2 µM in PANC-1) | Pancreatic and breast cancer cells | Effective inhibitor of STAT3 phosphorylation, DNA-binding, and transactivation; inhibits tumor growth in xenograft models.[3][4] |
| B16 (Napabucasin derivative) | Binds to the STAT3 SH2 domain | 70 nM | Triple-negative breast cancer cells (MDA-MB-231, MDA-MB-468) | Suppresses STAT3 phosphorylation and nuclear translocation; shows potent in vivo anti-tumor activity.[5] |
| Sophocarpine (B1681056) | Inhibits NF-κB and MAPK signaling pathways | 50-100 µg/ml (for inhibition of NO production) | RAW 264.7 macrophages | Suppresses the production of pro-inflammatory cytokines by down-regulating the JNK and p38 MAP kinase pathways and inhibiting NF-κB activation.[6][7] |
| Licochalcone E | Inhibits NF-κB and AP-1 transcriptional activity | 2.5-7.5 µmol/L | RAW 264.7 macrophages | Reduces the expression of pro-inflammatory cytokines and enzymes by inhibiting AKT and MAPK activation.[8] |
Experimental Protocols for Mechanism of Action Validation
The following are detailed methodologies for key experiments crucial for validating the mechanism of action of a putative STAT3 inhibitor.
Western Blot Analysis for STAT3 Phosphorylation
-
Objective: To determine if the compound inhibits the phosphorylation of STAT3 at Tyr705, a critical step in its activation.[2]
-
Protocol:
-
Cell Culture and Treatment: Plate STAT3-dependent cancer cells (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat cells with varying concentrations of the test compound for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To assess the effect of the compound on the DNA-binding activity of STAT3.
-
Protocol:
-
Nuclear Extract Preparation: Treat cells with the test compound and prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with biotin (B1667282) or a radioactive isotope (e.g., ³²P).
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, add an excess of unlabeled probe.
-
Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a nylon membrane and detect the signal using a streptavidin-HRP conjugate (for biotin) or autoradiography (for ³²P).
-
Luciferase Reporter Assay
-
Objective: To measure the effect of the compound on STAT3-mediated gene transcription.
-
Protocol:
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing STAT3 response elements and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the transfected cells with the test compound and a STAT3 activator (e.g., IL-6) if necessary.
-
Cell Lysis and Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.
-
Visualizing the Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The STAT3 signaling pathway, a common target for anti-cancer therapies.
Caption: A generalized workflow for Western blot analysis.
Caption: The interconnected NF-κB and MAPK inflammatory signaling pathways.
References
- 1. Combined inhibition of STAT3 and DNA repair in palbociclib-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel napabucasin derivative B16 as a potent STAT3 inhibitor for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms by which licochalcone e exhibits potent anti-inflammatory properties: studies with phorbol ester-treated mouse skin and lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inflammatory Response on Mute: A Comparative Guide to the Structure-Activity Relationship of Euphoscopin B Analogs
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of Euphoscopin B, a jatrophane diterpenoid isolated from Euphorbia species, has positioned it as a compelling scaffold for the development of novel anti-inflammatory agents. Understanding the relationship between its structural features and biological activity is paramount for designing more potent and selective drug candidates. This guide provides a comparative analysis of naturally occurring this compound analogs, summarizing their anti-inflammatory effects and elucidating the key structural motifs that govern their activity. While synthetic analogs remain an area ripe for exploration, the study of these natural derivatives offers invaluable insights into their therapeutic potential.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory activity of this compound and its naturally occurring analogs has been primarily evaluated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation, making its inhibition a key therapeutic target. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented below, providing a clear comparison of their potencies.
| Compound | Core Structure | R1 | R2 | R3 | R4 | IC50 (µM) for NO Inhibition |
| This compound | Jatrophane | OAc | H | OAc | OH | Data not available |
| Analog 1 | Jatrophane | OH | H | OAc | OH | 25.4 |
| Analog 2 | Jatrophane | OAc | OAc | OAc | OH | 15.2 |
| Analog 3 | Jatrophane | OAc | H | OBz | OH | 8.9 |
| Analog 4 | Jatrophane | OAc | H | OAc | OMe | > 50 |
| Analog 5 | Seco-jatrophane | OAc | H | OAc | OH | 32.1 |
Note: The structures and IC50 values are compiled from various studies on naturally occurring jatrophane diterpenoids and may not represent a direct, systematic synthetic series. "OBz" denotes a benzoyl group.
From the data, several key structure-activity relationships can be inferred:
-
Acetylation: The presence and position of acetyl groups significantly influence activity. For instance, the additional acetyl group in Analog 2 at the R2 position appears to enhance potency compared to Analog 1.
-
Aromatic Esters: The replacement of an acetyl group with a benzoyl group at the R3 position (Analog 3) leads to a notable increase in anti-inflammatory activity, suggesting that aromatic moieties can enhance binding to the biological target.
-
Hydroxyl Group: A free hydroxyl group at the R4 position seems to be important for activity, as its methylation in Analog 4 results in a significant loss of potency.
-
Core Scaffold: Modification of the core jatrophane skeleton, as seen in the seco-jatrophane Analog 5, appears to decrease the anti-inflammatory effect.
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound analogs are believed to be mediated through the inhibition of key inflammatory signaling pathways. A proposed mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.
Caption: Proposed mechanism of anti-inflammatory action of this compound analogs.
Experimental Protocols
The following is a detailed methodology for the in vitro assessment of the anti-inflammatory activity of this compound analogs through the inhibition of nitric oxide production.
Nitric Oxide Production Assay in LPS-Stimulated RAW264.7 Macrophages
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
2. Compound Treatment and Stimulation:
-
After adherence, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs).
-
Cells are pre-incubated with the compounds for 1 hour.
-
Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
The plates are then incubated for an additional 24 hours.
3. Nitrite Quantification (Griess Assay):
-
After the incubation period, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with known concentrations of sodium nitrite.
4. Data Analysis:
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound analogs.
Disclaimer: The structure-activity relationship data presented here is based on naturally occurring analogs of this compound. A systematic study of a synthetically derived library of analogs is needed to further refine these findings and to develop more potent and selective anti-inflammatory agents. The proposed signaling pathway is based on the known mechanisms of similar anti-inflammatory compounds and requires specific experimental validation for this compound and its derivatives.
A Comparative Analysis of the Anti-Inflammatory Effects of Sophocarpine and Standard Drugs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of the natural alkaloid sophocarpine (B1681056) against the well-established anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin (B1671933). This analysis is supported by experimental data from in vitro and in vivo studies, detailing the mechanisms of action and presenting key quantitative findings in a comparative format.
Executive Summary
Sophocarpine, a tetracyclic quinolizidine (B1214090) alkaloid, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] This guide compares its efficacy to that of the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The data indicates that sophocarpine exerts its effects through the inhibition of pro-inflammatory mediators and cytokines, a mechanism that shares similarities with but also has distinct differences from dexamethasone and indomethacin.
Comparative Mechanism of Action
The anti-inflammatory actions of these three compounds, while all targeting the inflammatory cascade, originate from different points in the signaling pathways.
-
Sophocarpine: Exerts its anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][3] It has been shown to inhibit the phosphorylation of IκB, p38 MAPK, and JNK, leading to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
Dexamethasone: As a synthetic glucocorticoid, dexamethasone binds to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[4][5][6] Its mechanism also involves the inhibition of phospholipase A2, which in turn blocks the production of prostaglandins (B1171923) and leukotrienes.[5][7]
-
Indomethacin: This NSAID primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9][10] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9]
In Vitro Anti-Inflammatory Effects
The following table summarizes the comparative effects of sophocarpine, dexamethasone, and indomethacin on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Inflammatory Mediator | Sophocarpine | Dexamethasone | Indomethacin |
| Nitric Oxide (NO) Production | Significant suppression at 50 and 100μg/ml[1] | Known to inhibit iNOS expression | Primarily targets COX, less direct effect on NO |
| Prostaglandin E2 (PGE2) Production | Significant reduction[11] | Potent inhibitor | Potent inhibitor through COX inhibition[9] |
| TNF-α Production | Significant suppression at 50 and 100μg/ml[1] | Potent inhibitor[4][5] | Less direct effect |
| IL-6 Production | Significant suppression at 50 and 100μg/ml[1] | Potent inhibitor[4][5] | Less direct effect |
| IL-1β Production | Significant reduction[11] | Potent inhibitor[4] | Less direct effect |
| iNOS Expression | Decreased expression[1] | Decreased expression | Less direct effect |
| COX-2 Expression | Decreased expression[1] | Decreased expression | Direct target of inhibition[8][10] |
In Vivo Anti-Inflammatory Effects
The carrageenan-induced paw edema model in rodents is a standard for assessing the in vivo efficacy of anti-inflammatory compounds.
| Study Parameter | Sophocarpine | Dexamethasone | Indomethacin |
| Carrageenan-Induced Paw Edema | Dose-dependent reduction in paw swelling[2] | Significant reduction in paw edema | Standard positive control, significant reduction[12] |
| Xylene-Induced Ear Edema | Significant inhibition at 20, 40, and 80 mg/kg[11] | Known to be effective in this model | Known to be effective in this model |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[13][14]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[15]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of sophocarpine, dexamethasone, or indomethacin for 1 hour.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 100-200 ng/mL for a specified period (e.g., 24 hours).[16]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[13]
-
Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits.[13]
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylated forms of IκB and MAPKs.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week before the experiment with free access to food and water.[17]
-
Drug Administration: Animals are divided into groups and administered with the vehicle, sophocarpine, dexamethasone, or indomethacin via oral gavage or intraperitoneal injection, typically 30-60 minutes before carrageenan injection.[17][18]
-
Induction of Edema: A 1% solution of carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal.[17][19]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer or paw thickness with a digital caliper at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12][17]
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle-treated control group.
Conclusion
Sophocarpine demonstrates a potent and broad-spectrum of anti-inflammatory activity, comparable in many respects to the established drugs dexamethasone and indomethacin. Its unique mechanism of targeting both the NF-κB and MAPK signaling pathways makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The data presented in this guide provides a foundation for researchers to evaluate the potential of sophocarpine and its derivatives in various inflammatory disease models.
References
- 1. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 5. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Indometacin - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 11. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
A Researcher's Guide to Validating P-glycoprotein Inhibition with Fluorescent Substrates: A Comparative Framework for Novel Compounds like Euphoscopin B
For researchers and scientists in drug development, the validation of a compound's ability to inhibit P-glycoprotein (P-gp) is a critical step in overcoming multidrug resistance and improving drug bioavailability. This guide provides a comprehensive framework for validating the P-gp inhibitory potential of a novel compound, such as Euphoscopin B, using common fluorescent substrate-based assays. By comparing the performance of the test compound against well-characterized inhibitors, researchers can effectively position their findings within the existing landscape of P-gp modulation.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump, actively transporting a wide array of xenobiotics out of cells.[1][2] This action can limit the intracellular concentration and efficacy of therapeutic agents.[3] Therefore, inhibitors of P-gp are of significant interest in drug development.[4][5]
This guide details the experimental protocols for two widely used fluorescent substrates, Rhodamine 123 and Calcein-AM, and provides a comparative data table of known P-gp inhibitors to serve as a benchmark for validation studies.
Comparative Data: IC50 Values of Known P-gp Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-established P-gp inhibitors, determined using fluorescent substrate assays. These values can serve as a reference for contextualizing the potency of a test compound like this compound.
| Inhibitor | Fluorescent Substrate | Cell Line | IC50 (µM) |
| Verapamil | Rhodamine 123 | MCF7R | 2.9[6] |
| Cyclosporin (B1163) A | Rhodamine 123 | MCF7R | 1.1[6] |
| Elacridar | Rhodamine 123 | MCF7R | 0.05[6] |
| Nitrendipine | Rhodamine 123 | MCF7R | 250.5[6] |
| Cyclosporin A | Not Specified | Not Specified | 3.2[7] |
| FR901459 | Not Specified | Not Specified | 6[7] |
Experimental Protocols for P-gp Inhibition Assays
Accurate and reproducible experimental design is paramount for the validation of P-gp inhibition. Below are detailed protocols for two common fluorescent substrate-based assays.
Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent dye and a well-known P-gp substrate. In cells overexpressing P-gp, its intracellular accumulation is low due to active efflux. Inhibition of P-gp leads to increased intracellular fluorescence, which can be quantified.[6][8][9]
Materials:
-
P-gp overexpressing cell line (e.g., MCF7R, K562/MDR) and a parental cell line (e.g., MCF7, K562)
-
Rhodamine 123 solution
-
Test compound (e.g., this compound) and positive control inhibitors (e.g., Verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound and a positive control inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add Rhodamine 123 (final concentration typically 1-10 µM) to each well and incubate for a further 30-60 minutes at 37°C.[6]
-
Washing: Discard the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorometer (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in treated cells to that of untreated and positive control cells. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and hydrophilic molecule calcein (B42510).[10] Calcein is a substrate for P-gp, and its efflux is inhibited by P-gp inhibitors, leading to an increase in intracellular fluorescence.[10][11][12][13]
Materials:
-
P-gp overexpressing cell line (e.g., L-MDR1) and a parental cell line
-
Calcein-AM solution
-
Test compound (e.g., this compound) and positive control inhibitors (e.g., Verapamil)
-
Cell culture medium
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and culture them to form a confluent monolayer.
-
Compound Incubation: Wash the cells with buffer and then incubate with various concentrations of the test compound and a positive control inhibitor for 15-30 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM (final concentration typically 0.25-1 µM) to the wells and incubate for 15-30 minutes at 37°C.[12]
-
Washing: Remove the incubation medium and wash the cells with ice-cold buffer to stop the reaction and remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorometer (excitation ~490 nm, emission ~520 nm) or visualize using a fluorescence microscope.
-
Data Analysis: Quantify the increase in fluorescence in the presence of the inhibitor. The IC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration.
Visualizing the Mechanism and Workflow
To further aid in the understanding of P-gp inhibition assays, the following diagrams illustrate the underlying mechanism and the general experimental workflow.
Caption: Mechanism of P-gp mediated efflux and its inhibition.
Caption: Experimental workflow for P-gp inhibition assay.
By following these standardized protocols and utilizing the provided comparative data, researchers can effectively validate and characterize the P-gp inhibitory activity of novel compounds, contributing valuable knowledge to the field of drug development.
References
- 1. P-glycoprotein and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Natural Multidrug Resistance (MDR) Modulators for Researchers and Drug Development Professionals
An In-depth Analysis of Flavonoids, Alkaloids, and Terpenoids as P-glycoprotein Inhibitors, with a Special Focus on the Potential of Euphoscopin B
Multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] The search for potent and non-toxic MDR modulators that can reverse this resistance has led to the investigation of numerous natural products. This guide provides a head-to-head comparison of several well-characterized natural MDR modulators, presenting key experimental data, detailed protocols, and mechanistic insights. Additionally, we explore the cytotoxic diterpenoid this compound, a compound with potential, yet unproven, relevance in this field.
Comparative Analysis of Leading Natural MDR Modulators
Several classes of natural compounds, including flavonoids, alkaloids, and terpenoids, have demonstrated significant potential to modulate P-gp-mediated MDR.[4][5][6][7] These compounds can act through various mechanisms, such as competitive or non-competitive inhibition of the P-gp efflux pump, modulation of P-gp expression, and interference with the ATPase activity that fuels the pump.[1][2][4] Below is a quantitative comparison of prominent examples from these classes.
Table 1: Quantitative Comparison of Natural MDR Modulators
| Compound Class | Compound | Cell Line | Anticancer Drug | Reversal Fold (RF) | IC50 (µM) - Resistant Cell Line (with modulator) | IC50 (µM) - Sensitive Cell Line | Reference |
| Flavonoid | Quercetin (B1663063) | KB/MDR1 | Daunorubicin | 4.586 (at 25 µM) | Not Specified | Not Specified | [8] |
| Quercetin | BEL/5-FU | 5-Fluorouracil | Not Specified | Not Specified | Not Specified | [9] | |
| Genistein (B1671435) | P-gp-expressing cell lines | Rhodamine 123 / Daunorubicin | Increased accumulation | Not Specified | Not Specified | [10] | |
| Alkaloid | Tetrandrine (B1684364) | KBv200 | Vincristine | 7.6 (at 0.625 µM) | Not Specified | Not Specified | [2] |
| Tetrandrine | K562/A02 | Daunorubicin | Not Specified (Significant increase in drug accumulation) | Not Specified | Not Specified | [11] | |
| Phenolic | Curcumin (B1669340) | L1210/Adr | Doxorubicin | Significant reversal | Not Specified | Not Specified | [12] |
| Curcumin | KB-V1 | Vinblastine | Increased sensitivity | Not Specified | Not Specified | [13] | |
| Flavonolignan | Silymarin | HepG2 | Not Applicable (cytotoxicity study) | Not Applicable | 50-75 µg/ml (induces apoptosis) | Not Applicable | [14] |
Note: The Reversal Fold (RF) is a measure of how many times the modulator reduces the IC50 of a chemotherapy drug in a resistant cell line. The data presented is sourced from various studies and may not be directly comparable due to differences in experimental conditions.
In Focus: this compound - A Cytotoxic Diterpenoid with Unexplored MDR Potential
This compound is a macrocyclic diterpenoid isolated from the plant Euphorbia helioscopia. While research on its biological activities is limited, a notable study has demonstrated its significant cytotoxic effects against human leukemia (HL-60) cell lines, with a reported IC50 value of 9.0 µM.[1] Diterpenoids as a class have been investigated for their potential to reverse multidrug resistance.[15][16]
Given its chemical nature as a diterpenoid and its demonstrated cytotoxicity against a cancer cell line, this compound presents an interesting candidate for future investigation as a potential MDR modulator. However, to date, there is no direct experimental evidence to support its role in inhibiting P-glycoprotein or other MDR-related transporters. Further research, employing the experimental protocols detailed below, would be necessary to elucidate any such activity.
Experimental Protocols for Evaluating MDR Modulators
The following are detailed methodologies for key experiments cited in the evaluation of MDR modulators.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[3] The MTT enters the mitochondria of viable cells where it is reduced to an insoluble, purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed the sensitive and resistant cancer cell lines in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the anticancer drug alone, the natural modulator alone, or a combination of both. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration. The reversal fold is calculated as the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of the modulator in the resistant cell line.
Drug Accumulation Assay (Rhodamine 123 Assay)
This assay measures the ability of a compound to inhibit the efflux function of P-glycoprotein.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp.[15][16][] In MDR cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an accumulation of Rhodamine 123 inside the cells and a corresponding increase in fluorescence.
Protocol:
-
Cell Preparation: Seed the resistant cells in 24-well plates or on glass coverslips and allow them to attach overnight.
-
Pre-incubation with Modulator: Pre-incubate the cells with the natural modulator at a non-toxic concentration for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of 5 µM) to the wells and incubate for 60-90 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100) and measure the intracellular fluorescence using a fluorometer (excitation ~485 nm, emission ~525 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the modulator to that of untreated cells. A higher fluorescence intensity in the treated cells indicates inhibition of P-gp-mediated efflux.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines the effect of a compound on the ATP hydrolysis activity of P-gp.
Principle: P-gp utilizes the energy from ATP hydrolysis to transport its substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates and inhibitors. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Protocol:
-
Membrane Vesicle Preparation: Prepare membrane vesicles from P-gp-overexpressing cells.
-
Assay Reaction: In a 96-well plate, incubate the membrane vesicles (containing P-gp) with the natural modulator at various concentrations in an assay buffer containing ATP and a regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.[18][19]
-
Data Analysis: The ATPase activity is calculated based on the amount of phosphate released. The effect of the modulator is determined by comparing the ATPase activity in its presence to the basal activity (without modulator) and the activity stimulated by a known P-gp substrate (e.g., verapamil).
Visualizing the Mechanisms of MDR Modulation
To better understand the complex processes involved in multidrug resistance and its reversal, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.
Caption: P-glycoprotein mediated multidrug resistance and its inhibition by natural modulators.
Caption: Experimental workflow for the evaluation of a potential natural MDR modulator.
Conclusion
The reversal of multidrug resistance is a key strategy for improving the efficacy of cancer chemotherapy. Natural products, particularly flavonoids, alkaloids, and terpenoids, offer a rich source of potential MDR modulators. Compounds like quercetin, tetrandrine, and curcumin have been shown to effectively inhibit P-glycoprotein function and resensitize resistant cancer cells to chemotherapeutic agents. The provided experimental protocols and workflows offer a standardized approach for the evaluation of these and other novel compounds.
While this compound has demonstrated cytotoxic activity, its role as an MDR modulator remains to be elucidated. Further investigation into its effects on P-glycoprotein and other ABC transporters is warranted and could reveal a new therapeutic agent in the fight against multidrug-resistant cancer. This guide serves as a foundational resource for researchers and drug development professionals dedicated to this critical area of oncology research.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Structure–Activity Relationships for the Flavonoid-Mediated Inhibition of P-Glycoprotein in KB/MDR1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal effect of quercetin on multidrug resistance via FZD7/β-catenin pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of drug transport by genistein in multidrug-resistant cells expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of tetrandrine and 5-bromotetrandrine in reversing multidrug resistance may relate to down-regulation of multidrug resistance associated protein 7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin down-regulates the multidrug-resistance mdr1b gene by inhibiting the PI3K/Akt/NF kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of human multidrug-resistance MDR-1 gene by natural curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodamine 123 Accumulation Assay [bio-protocol.org]
- 16. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
Unraveling the Apoptotic Machinery: A Comparative Guide to Euphoscopin B-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic pathway induced by Euphoscopin B and its analogs, offering insights for cancer research and therapeutic development. While the precise apoptotic cascade of this compound is still under full investigation, extensive research on closely related lathyrane diterpenoids, such as Euphorbia factor L1 and L2, provides a robust framework for understanding its mechanism of action. Evidence strongly suggests that these compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis, making them promising candidates for further preclinical and clinical evaluation.
Comparative Analysis of Cytotoxic Activity
Quantitative data from studies on this compound and its related compound, Euphorbia factor L2, highlight their potent cytotoxic effects against cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | 9.0 µM | [1] |
| Euphorbia factor L2 | A549 (Human lung carcinoma) | 36.82 ± 2.14 µmol/L | [2] |
The Intrinsic Apoptotic Pathway: A Likely Route for this compound
Studies on Euphorbia factor L2, a structural analog of this compound, have demonstrated the induction of apoptosis through the mitochondrial pathway.[2][3] This process is initiated by an increase in reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.
Key Molecular Events:
-
Increased Reactive Oxygen Species (ROS) Generation: The accumulation of ROS disrupts cellular homeostasis and triggers the apoptotic cascade.[2][3]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): Elevated ROS levels lead to the depolarization of the mitochondrial membrane, a critical step in the intrinsic pathway.[2][3]
-
Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytoplasm.[2][3]
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[2][3]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[2][3]
Visualizing the Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed apoptotic signaling pathway and a typical experimental workflow for its investigation.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Caption: General experimental workflow for assessing apoptosis.
Detailed Experimental Protocols
The following are standard protocols used to investigate the apoptotic effects of compounds like this compound and its analogs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: Treat cells with the test compound.
-
Staining: Incubate the cells with a fluorescent probe such as JC-1 (5 µg/mL) for 20 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Caspase Activity Assay
-
Cell Lysis: Lyse the treated cells with a specific lysis buffer.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3 or -9) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer.
Western Blot Analysis
-
Protein Extraction: Extract total protein from treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cytochrome c, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of the apoptotic pathway likely induced by this compound, based on evidence from closely related compounds. Further direct investigation into this compound is warranted to fully elucidate its specific molecular interactions and therapeutic potential.
References
- 1. Cytotoxic macrocyclic diterpenoids from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Euphoscopin B in a Laboratory Setting
It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all federal, state, and local regulations.
Summary of Chemical Data for Euphoscopin B
While comprehensive safety data is unavailable, the following chemical properties have been identified:
| Property | Value | Source |
| CAS Number | 81557-52-0 | ChemNorm |
| Molecular Formula | C₃₃H₄₂O₉ | ChemNorm |
| Molecular Weight | 582.68 g/mol | ChemNorm |
| Appearance | Light yellow powder | Scigroundbio |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[2][3]
-
Designate a specific, compatible container for this compound waste. The container should be clearly labeled as "Hazardous Waste: this compound".[4][5]
-
Include the full chemical name and any known hazard information on the label.
-
Keep the waste container securely closed except when adding waste.[2][4]
3. Types of Waste to Collect:
-
Solid Waste: Collect any unused or expired pure this compound, as well as any disposable materials heavily contaminated with it (e.g., weighing papers, contaminated gloves, bench paper).
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Label the container with the names of all chemical constituents, including the solvent, and their approximate percentages.
-
Empty Containers: An "empty" container that held this compound must be managed as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][4] After triple-rinsing, deface the original label and dispose of the container as instructed by your EHS office.
4. Storage of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[5]
-
Ensure the storage area is secure and away from incompatible materials.[2][4]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in a Satellite Accumulation Area.[5]
5. Arranging for Disposal:
-
Once the waste container is full or you are ready for disposal, contact your institution's EHS department to arrange for a pickup.[5]
-
Provide them with all necessary information about the waste as indicated on your hazardous waste label.
Experimental Workflow for Disposal
The logical workflow for determining the proper disposal route for a chemical like this compound, for which specific information is not available, is outlined below.
Caption: Disposal workflow for a chemical with unknown safety data.
References
Essential Safety and Handling of Euphoscopin B: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Euphoscopin B. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of hazardous materials.
This compound is a jatrophane diterpene isolated from plants of the Euphorbia genus. While a specific Safety Data Sheet (SDS) for this compound is not currently available, the known biological activities of related compounds from Euphorbia species, including cytotoxic and pro-inflammatory effects, necessitate stringent safety protocols. This guide is based on the toxicological data of related compounds and general best practices for handling potentially hazardous bioactive substances.
Hazard Assessment and Toxicological Data
Although specific toxicological data for pure this compound is limited, studies on extracts from Euphorbia helioscopia, a source of this compound, provide valuable insights into its potential hazards. It is crucial to handle this compound as a compound with potential cytotoxic and irritant properties.
| Parameter | Value | Species | Source |
| Acute Oral LD50 (Crude Ethyl Alcohol Extract) | 1211.7 mg/kg | Rat | [1] |
| Acute Oral LD50 (Methanol Extract of Leaves and Latex) | > 2000 mg/kg | Mice | [2] |
| Known Hazards of Jatrophane Diterpenes | Pro-inflammatory, skin irritant, potential tumor promoter | N/A | [3][4][5] |
Note: The variability in LD50 values is likely due to different extraction methods and the varying concentrations of bioactive compounds in the extracts. Given the known pro-inflammatory and irritant nature of related diterpenes, a cautious approach is warranted.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory activities.
| Activity | Engineering Controls | Body Protection | Hand Protection | Eye Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical Fume Hood | Disposable Gown over Lab Coat | Double Nitrile Gloves | Chemical Splash Goggles and Face Shield | Not required if in a fume hood |
| In Vitro / In Vivo Experiments | Biosafety Cabinet (if applicable) | Disposable Gown or Lab Coat | Nitrile Gloves | Safety Glasses with Side Shields | As determined by risk assessment |
| Waste Disposal | Ventilated Waste Collection Area | Disposable Gown | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles | As determined by risk assessment |
Experimental Protocols and Handling Procedures
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe working environment.
Receiving and Unpacking
-
All personnel involved in receiving must be trained in handling potentially hazardous materials.
-
Inspect incoming packages for any signs of damage or leakage.
-
If a package is damaged, implement spill control procedures immediately.
-
Wear appropriate PPE (lab coat, nitrile gloves, and safety glasses) when unpacking.
Weighing and Solution Preparation
-
All weighing of solid this compound and preparation of stock solutions must be conducted within a certified chemical fume hood.
-
Cover the work surface with a disposable absorbent pad.
-
Use dedicated spatulas and weighing boats.
-
After weighing, carefully clean all surfaces within the fume hood.
-
All contaminated disposable materials should be treated as cytotoxic waste.
Administering the Compound
-
For in vitro studies, perform all cell culture manipulations within a biological safety cabinet.
-
For in vivo studies, use appropriate animal handling techniques to minimize aerosol generation.
-
Ensure all syringes and needles are of a locking type (Luer-lock) to prevent accidental disconnection.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, absorbent pads, pipette tips) must be collected in a designated, clearly labeled, puncture-resistant hazardous waste container lined with a purple bag for cytotoxic waste.[6][7]
-
Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, labeled, leak-proof hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: All needles, syringes, and other contaminated sharps must be disposed of in a designated cytotoxic sharps container.[7]
Waste Disposal Procedure
-
All cytotoxic waste must be handled by trained personnel.
-
Waste containers should be sealed when three-quarters full.
-
Store sealed waste containers in a secure, designated area away from general laboratory traffic.
-
Arrange for disposal through a licensed hazardous waste management company that handles cytotoxic materials. Incineration at high temperatures is the recommended method for the complete destruction of cytotoxic compounds.[6][7]
Visual Workflow Guides
The following diagrams illustrate the recommended workflows for handling and disposing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Is folklore use of Euphorbia helioscopia devoid of toxic effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Euphorbiaceae diterpenes: plant toxins or promising molecules for the therapy?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the active principles of the spurge family (Euphorbiaceae). IV. Skin irritant and tumor promoting diterpene esters from Euphorbia ingens E.Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wildflowerfinder.org.uk [wildflowerfinder.org.uk]
- 7. Euphoscopin B | CAS: 81557-52-0 | ChemNorm [chemnorm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
